Product packaging for Ethyl lactate(Cat. No.:CAS No. 97-64-3)

Ethyl lactate

Cat. No.: B156580
CAS No.: 97-64-3
M. Wt: 118.13 g/mol
InChI Key: LZCLXQDLBQLTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl lactate (CAS 97-64-3), also known as lactic acid ethyl ester, is the organic compound with the formula C5H10O3 . It is a colorless liquid that serves as a versatile and sustainable solvent, widely recognized for its favorable environmental and safety profile . As a chiral ester derived from bio-based feedstocks, it is considered a premier "green solvent" and is readily biodegradable . Its effectiveness is comparable to conventional petroleum-based solvents, making it a key reagent for developing environmentally benign chemical processes . In research and development, this compound has broad applications. It is a common solvent for various polymers, including nitrocellulose, cellulose acetate, and cellulose ethers . Its utility extends to the extraction of bioactive compounds from natural sources . In pharmaceutical and cosmetic research, this compound is investigated as an excipient and for its mechanism of action in topical treatments. Studies have shown that when applied to skin, it localizes in follicles and is hydrolyzed to lactic acid and ethanol, which lowers skin pH, inhibits the growth of bacteria like Propionibacterium acnes , and impairs the hydrolysis of sebum to free fatty acids . This compound is also found naturally in small quantities in foods like wine and various fruits, contributing a mild, buttery, and creamy odor, which supports its use in flavor and fragrance research . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B156580 Ethyl lactate CAS No. 97-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCLXQDLBQLTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Record name ETHYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/700
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029127
Record name Ethyl lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl lactate appears as a clear colorless liquid with a mild odor. Flash point 115 °F. Denser than water and soluble in water. Vapors heavier than air., Liquid, Colorless liquid with characteristic odor; [Sullivan, p. 450], colourless liquid with a light ethereal, buttery odour, A clear colorless liquid with a mild odor.
Record name ETHYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/700
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propanoic acid, 2-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl lactate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1179
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/773/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL LACTATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/752
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

309 °F at 760 mmHg (USCG, 1999), 154 °C, 154.00 °C. @ 760.00 mm Hg, 309 °F
Record name ETHYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/700
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL LACTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040735
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL LACTATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/752
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

115 °F (USCG, 1999), 46 °C, 115 °F (46 °C) (Closed Cup), 115 °F
Record name ETHYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/700
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl lactate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1179
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL LACTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL LACTATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/752
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

Miscible with water, Miscible with alcohol, ketones, esters, hydrocarbons, oil, Miscible with gasoline, Miscible with ether, 1000 mg/mL at 20 °C, miscible with water; soluble in organic solvents, oils, miscible (in ethanol)
Record name ETHYL LACTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040735
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/773/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.03 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0328 g.cu cm at 20 °C, 1.029-1.037, 1.03
Record name ETHYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/700
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL LACTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/773/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL LACTATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/752
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

4.07 (Air = 1)
Record name ETHYL LACTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.75 [mmHg], Vapor pressure: 1.7 mm Hg at 20 °C, 3.75 mm Hg at 25 °C
Record name Ethyl lactate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1179
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL LACTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

97-64-3
Record name ETHYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/700
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL LACTATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3P750VW8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYL LACTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040735
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL LACTATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/752
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-26 °C, -26.00 °C. @ 760.00 mm Hg
Record name ETHYL LACTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040735
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthesis Methodologies and Reaction Engineering of Ethyl Lactate

Catalytic Esterification Routes

The synthesis of ethyl lactate (B86563) from lactic acid and ethanol (B145695) is a reversible reaction, often requiring a catalyst to achieve viable reaction rates and yields. ipb.ptntnu.no Both heterogeneous and homogeneous catalysis have been extensively explored to optimize this process.

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, non-corrosive nature, and potential for repeated use. ipb.pt This section explores various solid catalysts employed in ethyl lactate synthesis.

Strongly acidic cation-exchange resins, such as those in the Amberlyst series, are widely used as solid acid catalysts for the esterification of lactic acid. researchgate.net These resins are typically macroreticular polymers of styrene (B11656) and divinylbenzene (B73037) with sulfonic acid groups. ipb.pt The performance of these catalysts is influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants. researchgate.netcnrs.fr

Studies have shown that different types of Amberlyst resins exhibit varying levels of catalytic activity. For instance, in a comparison of Amberlyst 15, Amberlyst 46, and Amberlyst 48, Amberlyst 46 demonstrated the highest catalytic activity for this compound formation, reaching 98% of the equilibrium conversion within two hours at reflux temperature. europa.eunih.gov The kinetics of the esterification reaction using Amberlyst 15 have been successfully described by the Langmuir-Hinshelwood model, which considers the adsorption of reactants and products on the catalyst surface. cnrs.fr The adsorption affinity on Amberlyst 15 follows the order: water > ethanol > lactic acid > this compound. cnrs.frtuwien.at

CatalystReactantsTemperature (°C)Key FindingsReference(s)
Amberlyst 15 Lactic Acid, Ethanol50-75The Langmuir-Hinshelwood model best described the kinetic data. Activation energy for esterification was found to be 52.29 kJ mol−1. cnrs.fr
Amberlyst XN-1010 Lactic Acid, Ethanol75, 85, 95Used in batch reactors to determine rate expressions for heterogeneous esterification. acs.orgacs.org
Amberlyst 46 Lactic Acid (88 w%), Ethanol (96%)82 (Reflux)Showed the highest catalytic activity among Amberlyst 15, 46, and 48. Reached 98% of equilibrium conversion in 2 hours. europa.eunih.gov
Amberlyst 15-wet Lactic Acid (85%), Ethanol (>99.9%)Not specifiedActs as both a catalyst and a selective adsorbent. ipb.pt

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov Their high surface area, tunable pore size, and adjustable chemical properties make them promising candidates for catalysis. nih.govmdpi.com In the context of esterification, MOFs can act as solid acid or base catalysts.

Zirconium-based MOFs, such as UiO-66 and MOF-808, have demonstrated notable catalytic activity in related reactions like the catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone. rsc.org For instance, UiO-66(Zr) achieved a GVL yield of up to 92.7% in 2 hours at 200°C. rsc.org MOF-801, a Zr-based MOF with fumarate (B1241708) linkers, has been used as a heterogeneous catalyst for the transesterification of used vegetable oil. mdpi.com While direct studies on this compound synthesis are emerging, the performance of MOFs in similar esterification and transesterification reactions highlights their potential. The catalytic activity is often attributed to the metal nodes acting as Lewis acid sites. mdpi.com

MOF CatalystReactionKey FindingsReference(s)
UiO-66(Zr) Catalytic Transfer Hydrogenation of Ethyl LevulinateAchieved up to 92.7% yield of γ-valerolactone at 200°C. rsc.org
MOF-808 Catalytic Transfer Hydrogenation of Ethyl LevulinateShowed the highest formation rate of γ-valerolactone (94.4 μmol g−1 min−1) at 130°C. rsc.org
MOF-801 Transesterification of Used Vegetable OilDemonstrated moderate catalytic activity (~60% yield) and good reusability. mdpi.com
Cu-Zn-MOF Reduction of Organic PollutantsExhibited excellent stability and recoverability over three cycles. nih.gov

Zeolites are microporous, crystalline aluminosilicates that can function as solid acid catalysts. Their well-defined pore structures and strong acid sites are beneficial for shape-selective catalysis. mdpi.com Various types of zeolites, both natural and synthetic, have been investigated for the synthesis of this compound.

The conversion of dihydroxyacetone (DHA), a biomass-derived compound, to this compound has been studied using zeolite catalysts. mdpi.comresearchgate.net For example, natural clinoptilolite (CLI) modified with copper (Cu-CLI) showed an this compound conversion of 83.5%. mdpi.comresearchgate.net Synthetic zeolites like Beta (BEA) modified with zinc (Zn-BEA) also demonstrated activity in this conversion. mdpi.comresearchgate.net Furthermore, galliation of USY zeolites has been shown to create Lewis-acid centers that exhibit high selectivity (up to 82% at 358 K) in the isomerization of dihydroxyacetone to this compound. ethz.ch

Zeolite CatalystReactantsKey FindingsReference(s)
Cu-CLI Dihydroxyacetone, EthanolAchieved an this compound conversion of 83.5%. mdpi.comresearchgate.net
Zn-BEA Dihydroxyacetone, EthanolShowed a 52.4% conversion to this compound. mdpi.comresearchgate.net
Ga-USY Dihydroxyacetone, EthanolDisplayed high selectivity to this compound (82% at 358 K) and was fully reusable. ethz.ch
SnO₂-ZnO/Al₂O₃ Fructose (B13574), EthanolAchieved 100% fructose conversion with a 55% yield of this compound at 160°C. mdpi.com

While not a direct synthesis route, the hydrogenation of this compound is a significant reaction for producing valuable chemicals like 1,2-propanediol (1,2-PDO). This process is typically carried out using supported metal catalysts. The choice of support material can significantly influence the catalyst's performance. scientific.netscite.ai

Ruthenium (Ru) has been identified as an effective metal for this hydrogenation. Studies have evaluated various supports, including titanium dioxide (TiO₂), silicon dioxide (SiO₂), gamma-alumina (γ-Al₂O₃), NaY zeolite, and activated carbon. scientific.netscite.ai Among these, Ru/SiO₂ was found to be a highly efficient catalyst for the hydrogenation of this compound to 1,2-PDO. scientific.netscite.ai The interaction between the metal and the support, sometimes referred to as strong metal-support interactions (SMSI), can alter the electronic properties and morphology of the metal particles, thereby affecting their catalytic and chemisorption properties. sciencenet.cn Defect engineering of the support material, for instance by creating cavity sites on TiO₂, can also enhance the metal-support interaction and improve hydrogenation activity. umd.edu

CatalystSupportReactionKey FindingsReference(s)
Ruthenium (Ru) SiO₂Hydrogenation of this compound to 1,2-PDOFound to be an efficient catalyst for the reaction. scientific.netscite.ai
Ruthenium (Ru) TiO₂Hydrogenation of this compound to 1,2-PDOThe support's intrinsic properties are crucial for catalytic performance. scientific.netscite.ai
Ruthenium (Ru) γ-Al₂O₃Hydrogenation of this compound to 1,2-PDOPerformance is dependent on the support material. scientific.netscite.ai
MoS₂ Activated Carbon (AC)Catalytic Transfer Hydrogenation of Ethyl Levulinate to GVLAchieved 97.2% conversion and 91.2% selectivity. researchgate.net

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers an alternative to heterogeneous systems. While separation can be more challenging, these methods can provide high reaction rates. ipb.pt

Traditionally, mineral acids like sulfuric acid have been used as homogeneous catalysts for the esterification of lactic acid. ipb.ptcnrs.fr However, these catalysts are corrosive and present separation difficulties. ipb.pt More recently, enzymatic catalysis has emerged as a greener alternative. Lipases, for example, have been used to catalyze the esterification of lactic acid and ethanol. The reaction kinetics can be described by a ping-pong bi-bi mechanism, though competitive inhibition by lactic acid can occur. cjcatal.com Another approach involves the use of heteropolyacids, such as H₃PW₁₂O₄₀, which can be modified with tin(II) to create active catalysts for the esterification of lactic acid with various alcohols. scielo.br

CatalystTypeKey FindingsReference(s)
Sulfuric Acid Mineral AcidTraditional catalyst, but corrosive and difficult to separate. ipb.ptcnrs.fr
Lipase (B570770) EnzymeReaction follows a ping-pong bi-bi mechanism; inhibited by lactic acid. cjcatal.com
H₃PW₁₂O₄₀ modified with Tin(II) HeteropolyacidActive for the esterification of lactic acid with various alcohols, with conversions above 90% for octanol. scielo.br

Mechanistic Investigations of Esterification Reactions

The synthesis of this compound via the esterification of lactic acid with ethanol is a reversible reaction that is typically facilitated by an acid catalyst. cnrs.freuropa.eu Mechanistic studies have explored the reaction using various catalysts to understand the pathways and optimize conditions. The use of heterogeneous acid catalysts, such as the ion-exchange resin Amberlyst 15, is common. cnrs.frresearchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen of lactic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of the ethanol molecule, forming a tetrahedral intermediate. Subsequently, a proton is transferred, and a water molecule is eliminated, followed by deprotonation of the catalyst to regenerate it and yield the final product, this compound.

Kinetic models have been developed to describe this process, often accounting for the non-ideal behavior of the multicomponent mixture. researchgate.net The UNIQUAC equation, for instance, has been used to calculate activity coefficients in kinetic studies. cnrs.fr Investigations have also been conducted into the transesterification of lactic acid oligomers with ethanol, using Lewis acid catalysts like anhydrous iron(III) chloride (FeCl₃). nih.gov The catalytic mechanism of Lewis acids involves the coordination of the metal center to the carbonyl oxygen, which similarly activates the lactic acid for nucleophilic attack by ethanol. nih.gov The reaction rate is influenced by temperature, catalyst loading, and the initial molar ratio of the reactants. cnrs.fr

Biocatalytic Production of this compound

Biocatalysis presents a green alternative to traditional chemical synthesis, utilizing enzymes or whole microbial cells to produce this compound under milder conditions. This approach is noted for its high selectivity and reduced energy consumption.

Enzyme-Catalyzed Esterification Processes

Enzymatic synthesis primarily employs lipases to catalyze the esterification of lactic acid and ethanol. This method leverages the high efficiency and specificity of enzymes to achieve significant product yields.

The use of lipases for this compound synthesis has been extensively studied, with a focus on optimizing reaction parameters to maximize yield. researchgate.netnih.gov Key variables include the choice of lipase, solvent, temperature, molar ratio of substrates, and enzyme concentration. researchgate.netcjcatal.comnih.gov Novozym 435, a commercial lipase from Candida antarctica, is frequently cited as a highly effective catalyst for this reaction. nih.govcjcatal.com

Optimization studies have shown that the molar ratio of ethanol to lactic acid is a critical factor; an excess of ethanol can shift the reaction equilibrium towards product formation, although very high concentrations can also lead to enzyme inhibition. researchgate.net The choice of solvent also plays a significant role, with non-polar solvents like hexane (B92381) and chloroform (B151607) showing high effectiveness in some systems. nih.gov Temperature is another crucial parameter, with optimal conditions often found between 40°C and 60°C. researchgate.netcjcatal.com

Below is a table summarizing findings from various optimization studies for lipase-mediated this compound synthesis.

Lipase SourceSupport/FormOptimal Temp. (°C)Ethanol:Lactic Acid Molar RatioSolventMax. Yield/ConversionRef.
Aspergillus fumigatusPurified40°C5:1Heptane87.32% researchgate.net
Novozym 435Macroporous acrylic resin60°C8:1tert-butyl alcohol77% cjcatal.com
Novozym 435Commercial55°C8.3:1Not specified25.13% researchgate.net
Novozym 435CommercialNot specifiedNot specifiedChloroform88% nih.gov

This table is interactive. Click on the headers to sort the data.

To enhance stability, reusability, and process efficiency, lipases are often immobilized on solid supports. researchgate.netnih.gov Immobilization prevents the enzyme from dissolving in the reaction medium, simplifies the separation of the catalyst from the product, and allows for continuous operation. mdpi.com Novozym 435 is a prime example of a commercially successful immobilized enzyme system, where the lipase from Candida antarctica is immobilized on a macroporous acrylic resin. cjcatal.com This system demonstrates high stability and can be reused multiple times; one study reported that Novozym 435 retained the ability to produce a 60% yield of this compound even after six continuous uses. cjcatal.com Other research has compared commercial immobilized lipases like Novozym 435 and Lipozyme RM IM with non-commercial lipases from Rhizopus oryzae and Candida rugosa immobilized on hydrophobic supports. nih.gov The immobilization process itself can influence the enzyme's activity and stability, making the choice of support material and immobilization technique critical for optimal performance. mdpi.com

Understanding the kinetics of enzyme-catalyzed reactions is essential for reactor design and process optimization. The lipase-mediated synthesis of this compound has been described by a Ping-Pong Bi-Bi mechanism, which often includes substrate inhibition by both ethanol and lactic acid. researchgate.net

This mechanism proceeds in two main stages:

The lipase enzyme (E) first binds with the acyl donor, lactic acid (A), to form an enzyme-substrate complex (EA). This is followed by the release of the first product, water (P), and the formation of a stable acyl-enzyme intermediate (E').

The second substrate, ethanol (B), then binds to the acyl-enzyme intermediate to form a second complex (E'B). This complex subsequently breaks down to release the final ester product, this compound (Q), and regenerate the free enzyme (E).

The model can be represented as: E + A ↔ EA → E' + P E' + B ↔ E'B → E + Q

Kinetic studies have proposed models that account for the inhibitory effects of the substrates. researchgate.net High concentrations of ethanol can act as a competitive inhibitor for the lactic acid binding site, while high lactic acid concentrations can also inhibit the enzyme, complicating the reaction kinetics. researchgate.net A kinetic model for the synthesis of a similar ester, ethyl laurate, also followed a Bi-Bi mechanism with inhibition by both substrates. nih.gov

Microbial Biosynthesis Pathways

An alternative to using isolated enzymes is the use of whole microbial cells that have been genetically engineered to produce this compound directly from renewable feedstocks like glucose. nih.govnih.gov This approach integrates the production of precursors (lactic acid and ethanol) and the final esterification step within a single microorganism, such as Escherichia coli or Saccharomyces cerevisiae. nih.govacs.org

In one strategy using E. coli, a biosynthetic pathway was constructed by introducing three key enzymes:

Lactate dehydrogenase (ldhA): Converts pyruvate (B1213749), a central metabolite from glucose breakdown, into lactate. nih.govresearchgate.net

Propionate CoA-transferase (pct): Activates lactate to its CoA-thioester form, lactyl-CoA. nih.govnih.govresearchgate.net

Alcohol acyltransferase (AAT): Catalyzes the final condensation reaction between lactyl-CoA and an alcohol (in this case, endogenously produced ethanol) to form this compound. nih.govnih.govresearchgate.net

Similar work in Saccharomyces cerevisiae involved introducing propionyl coenzyme A transferase (Pct) and an alcohol acyltransferase (AAT) to establish the pathway. acs.org Further genetic modifications, such as increasing the gene copy numbers of Pct and AAT and knocking out genes responsible for transporting pyruvate into the mitochondria, successfully redirected metabolic flux towards the cytosolic synthesis of this compound, significantly increasing the final titer. acs.org

The table below shows the progressive increase in this compound production in S. cerevisiae through sequential genetic modifications.

Strain IDGenetic ModificationThis compound Titer (mg/L)Ref.
α(L)-CP-AeIntroduction of Pct and AAT genes239.53 acs.org
α(L)-tCP-tAeIncreased copy number of Pct and AAT genes346.39 acs.org
α(L)-tCP-tAeΔpor₂Knockout of porin gene (por₂)420.48 acs.org

This table is interactive. Click on the headers to sort the data.

Metabolic Engineering of Microorganisms (e.g., E. coli, Saccharomyces cerevisiae)

Metabolic engineering offers a sustainable route for producing this compound by leveraging the cellular machinery of microorganisms. youtube.com The core principle involves redesigning the metabolic pathways of host organisms to efficiently convert renewable feedstocks, such as glucose, into the desired product. youtube.comasu.edu Key microorganisms explored for this purpose include Escherichia coli and Saccharomyces cerevisiae, both of which are well-characterized and widely used in industrial biotechnology. nih.govnih.gov

In Escherichia coli, research has focused on creating a sustainable pathway for this compound production by introducing recombinant plasmids. asu.edu These plasmids carry the necessary genes for the synthesis of substrates and the enzymes required for the esterification reaction. asu.edu The goal is to develop strains that can directly biosynthesize this compound from fermentable sugars. nih.gov One approach involves constructing E. coli strains for the heterologous expression of various esterases and alcohol-acyl transferases from different microbial sources. biodesign-conference.com The biosynthesis pathway typically involves the production of ethanol and lactate from pyruvate, followed by their condensation to form this compound. nih.gov Ethanol formation is catalyzed by alcohol dehydrogenase (adhE) from acetyl-CoA, while lactate production occurs via the reduction of pyruvate by lactate dehydrogenase (ldhA). nih.gov The final esterification step can be facilitated by enzymes like alcohol O-acyltransferase (AAT). biodesign-conference.com

Saccharomyces cerevisiae, a yeast species widely used in industrial fermentation due to its robustness, is another key platform for this compound production. nih.govacs.org Metabolic engineering strategies in yeast involve introducing a biosynthetic pathway for this compound, which is not naturally present in large quantities. acs.orgnih.gov This is achieved by expressing heterologous enzymes such as propionyl-CoA transferase (Pct) and alcohol acyltransferase (AAT). acs.orgnih.gov The Pct enzyme is crucial for converting lactate into its activated form, lactoyl-CoA, which can then be esterified with ethanol by AAT to produce this compound. acs.orgchemicalbook.com Researchers have successfully established this pathway in S. cerevisiae, demonstrating the feasibility of producing this compound as a flavor compound and a green solvent. acs.orgnih.gov

Genetic Modification for Enhanced Production

To improve the yield and productivity of this compound in engineered microorganisms, various genetic modification techniques are employed. These strategies aim to increase the metabolic flux towards the product by overexpressing key enzymes and eliminating competing pathways. acs.orgnih.govchemicalbook.com

A primary strategy is to increase the copy number of the genes encoding the core enzymes in the biosynthetic pathway. acs.orgchemicalbook.com In S. cerevisiae, for instance, increasing the copy numbers of the Pct gene (from Clostridium propionicum) and an AAT gene (AeAT9) led to a significant increase in this compound production. acs.org This enhancement is attributed to the higher concentration of the respective enzymes, which accelerates the conversion rates. chemicalbook.com

Another effective genetic modification is the deletion or "knockout" of genes that divert metabolic intermediates away from the desired pathway. acs.orgchemicalbook.com To maximize the cytosolic pyruvate pool available for lactate and subsequently this compound synthesis, genes responsible for transporting pyruvate into the mitochondria can be targeted. acs.orgresearchgate.net In one study, knocking out the porin gene (por2), which affects mitochondrial permeability, and the mitochondrial pyruvate carrier gene (MPC2) in S. cerevisiae successfully impeded pyruvate transport into the mitochondria. acs.orgnih.govresearchgate.net This redirection of pyruvate resulted in a substantial increase in the final this compound titer. acs.orgnih.gov

The table below details the stepwise enhancement of this compound production in a genetically modified Saccharomyces cerevisiae strain.

Table 1: Enhancement of this compound Production in Genetically Modified S. cerevisiae

Strain Genetic Modification This compound Titer (mg/L)
α(L)-CP-Ae Introduced propionyl coenzyme A transferase (Pct) and alcohol acyltransferase (AAT) 239.53 ± 5.45
α(L)-tCP-tAe Increased copy number of Pct and AAT genes 346.39 ± 3.99
α(L)-tCP-tAeΔpor2 Knockout of porin gene (por2) to impede mitochondrial transport of pyruvate 420.48 ± 6.03

Data sourced from Ren et al., 2020. acs.orgnih.gov

Biosynthetic Pathway Optimization Strategies

Optimizing the biosynthetic pathway is critical for achieving high-titer production of this compound. nih.govnih.gov This involves fine-tuning the expression of pathway enzymes to balance metabolic flux and avoid the accumulation of toxic intermediates. nih.gov A key challenge is that the downstream pathway, specifically the conversion of lactate to this compound, often acts as a rate-limiting step due to the low activity and specificity of AAT enzymes towards the non-natural substrate lactyl-CoA. nih.gov

One advanced strategy is combinatorial modular pathway optimization. nih.govresearchgate.net This approach involves re-modularizing the biosynthetic pathway into distinct upstream and downstream modules. nih.gov

Upstream Module: Responsible for generating the precursors, lactate and ethanol, from a carbon source like glucose. This module typically includes genes like lactate dehydrogenase (ldhA), pyruvate decarboxylase (pdc), and alcohol dehydrogenase (adhB). nih.gov

Downstream Module: Responsible for converting lactate and ethanol into this compound. This module contains genes for propionyl-CoA transferase (pct) and an alcohol acyltransferase (AAT). nih.gov

By placing these modules on plasmids with different copy numbers (low, medium, and high), researchers can systematically vary the expression levels of the upstream and downstream enzymes. nih.govresearchgate.net This combinatorial approach allows for the identification of an optimal balance of metabolic fluxes that maximizes this compound production. nih.gov For example, using plasmids with copy numbers of 10, 40, and 100, scientists can create a library of strains with varying enzyme expression ratios to pinpoint the most efficient producer. nih.gov This method has been shown to improve this compound production by nearly five-fold by identifying and alleviating metabolic bottlenecks. nih.gov

Process Intensification and Separation Technologies for this compound Production

Reactive Distillation Systems and Configurations

Reactive distillation (RD) is a key process intensification technology for producing this compound. ntnu.nonih.govaidic.itresearchgate.net It combines the chemical reaction (esterification of lactic acid and ethanol) and the separation of products within a single unit. ntua.gr This integration overcomes the equilibrium limitations of the reversible esterification reaction by continuously removing one of the products, typically water. aidic.itntua.gr The constant removal of water shifts the reaction equilibrium towards the product side, enhancing the reaction rate and allowing for lactic acid conversions that exceed what is achievable in conventional batch reactors. ntua.gr

A typical reactive distillation system for this compound production consists of a distillation column that may contain a solid acid catalyst, either mixed with the packing or as part of a catalytic packing structure. aidic.itntua.gr The reactants, lactic acid and an excess of ethanol, are fed into the column. ntnu.noaidic.it As the reaction proceeds in the liquid phase, the components are separated based on their volatility. ntnu.no Ethanol and the water produced are more volatile and move towards the top of the column to be collected as distillate, while the less volatile this compound and unreacted lactic acid move towards the bottom as the residue product. ntnu.noaidic.it This process can achieve a high molar composition of this compound (up to 99%) in the bottom product stream. ntnu.no

The use of reactive distillation offers significant advantages over traditional batch processes, including reduced capital and operating costs, higher energy efficiency, and increased space-time yield. aidic.iteuropa.eu

Energy Efficiency Optimization in Reactive Distillation

While reactive distillation is inherently more efficient than conventional batch processes, optimizing its energy consumption is crucial for economic viability. nih.goveuropa.eu Energy efficiency in the reactive distillation of this compound is closely linked to the effective separation of water and the management of reactant flows. nih.goveuropa.eu

A key factor is the purity of the ethanol feed. Using anhydrous or highly concentrated ethanol improves the capacity for water removal, driving the reaction forward more effectively. europa.eu However, the use of azeotropic ethanol-water mixtures is also being explored for economic advantages, though it presents challenges in water removal. europa.eu

Serial Reactor-Distillation Setups

An alternative to a fully integrated reactive distillation column is a serial setup of reactors and distillation steps. nih.goveuropa.eunih.gov This configuration physically separates the reaction and separation stages, offering a different approach to process intensification. europa.eunih.gov In this setup, the reaction mixture is first allowed to approach equilibrium in a batch reactor. nih.gov Subsequently, the mixture is transferred to a distillation unit where water and excess ethanol are removed. nih.gov The remaining mixture can then be subjected to further reaction and distillation steps to achieve higher conversion. nih.gov

Studies have found that an optimized serial setup can offer process intensification benefits comparable to those of a simultaneous reactive distillation process but with greater energy efficiency. nih.goveuropa.eunih.gov The primary advantage lies in a lower required distillate rate to achieve a similar level of lactic acid conversion. europa.eunih.gov Furthermore, the serial setup is often more flexible and less complex to regulate and scale up compared to the highly integrated reactive distillation column. nih.goveuropa.eu

The table below compares the efficiency of an integrated reactive distillation process with a serial setup for achieving high lactic acid conversion.

Data sourced from Stipsitz et al., 2021. europa.eu

Integrated Reactive Distillation Systems

Integrated Reactive Distillation (RD) represents a significant advancement in the production of this compound, embodying the principles of process intensification. ntua.gr This technique ingeniously combines the chemical reaction (esterification) and the separation of products within a single apparatus. ntua.greuropa.eu The primary advantage of this integration is the ability to overcome the equilibrium limitations inherent in the reversible esterification of lactic acid with ethanol. ntua.gr By continuously removing the by-product water from the reaction zone, the chemical equilibrium is shifted towards the product side, which enhances the conversion of lactic acid and increases the reaction rate. ntua.gr

In a typical RD system for this compound synthesis, a distillation column is packed with a solid acid catalyst. tuwien.at Feeds of lactic acid and ethanol are introduced into the column, and as the esterification reaction proceeds, the more volatile components, primarily a mixture of ethanol and water, move up the column while the less volatile this compound and unreacted lactic acid move down. europa.eufossee.in This concurrent reaction and separation in one unit leads to a more energy-efficient and cost-effective process compared to traditional batch reactors that require separate, subsequent downstream separation units. aidic.it

Research has explored various configurations and operating conditions to optimize the RD process. For instance, simulations have been carried out using process simulators like Aspen PlusTM to model the system, often employing thermodynamic models like the Non-Random-Two-Liquid (NRTL) model to predict the vapor-liquid equilibrium (VLE) compositions of the four-component system: ethanol, lactic acid, this compound, and water. ntnu.no Studies have shown that it is possible to achieve a high molar composition of this compound (up to 99%) as a bottom product, with the recovered ethanol being recycled back to the reactive distillation column. ntnu.no However, achieving total acid conversion and pure ester product is not straightforward, as using a standard reflux ratio can lead to the concentration of ethanol in the distillate, thereby retaining water within the system. europa.eu To counter this, process redesigns, such as omitting reflux and focusing on efficient water separation, have been investigated. europa.eunih.gov

The efficiency of the RD process is influenced by several factors, including the molar ratio of reactants, catalyst concentration, and reboiler temperature. aidic.it Factorial experimental designs have been employed to study these influences and develop mathematical models that describe the system's response to varying operating conditions. aidic.it One study highlighted that using a large excess of ethanol can help in purifying fermentation-derived lactic acid without a prior water removal step. aidic.it Another investigation reached over 90% lactic acid conversion and a 73% yield of this compound, though this resulted in high levels of oligomers in the product stream, necessitating further purification. europa.eu

Parameter Value / Condition Outcome / Finding Reference
Simulation Model Non-Random-Two-Liquid (NRTL)Predicts composition and temperatures for the system components. ntnu.no
Product Purity >90% this compoundAchieved when ethanol was distilled off in a rotary evaporator. ntua.gr
Lactic Acid Conversion ~96.13%Simulation result for a 9-stage reactive distillation column. slideshare.net
This compound Yield ~95.76%Simulation result for a 9-stage reactive distillation column. slideshare.net
Ethanol:Lactic Acid Ratio 3.81 kg/kg An overall feed ratio used in a study to achieve high conversion. ntua.gr
Catalyst Amberlyst 46Solid acid catalyst used in pilot-scale experiments. tuwien.at

Membrane Separation Technologies (e.g., Pervaporation)

Membrane separation technologies, particularly pervaporation, offer a highly effective method for intensifying the production of this compound. researchgate.net Pervaporation is a membrane-based process that separates liquid mixtures by the partial vaporization of the components through a non-porous membrane. researchgate.net In the context of this compound synthesis, hydrophilic membranes are used to selectively remove water from the reaction mixture. researchgate.netnih.gov This continuous removal of water shifts the reaction equilibrium towards the formation of this compound, driving the reaction to near completion and avoiding the need for costly subsequent separation processes. researchgate.net

The integration of pervaporation with the esterification reaction can be configured as a hybrid process, where a reactor is coupled with a pervaporation unit. metu.edu.tr This setup allows the reaction mixture to circulate through the membrane module, which selectively permeates water, thus dehydrating the organic phase. youtube.com This technique is particularly advantageous for separating azeotropic mixtures, such as the ethanol-water azeotrope, which can be a challenge for conventional distillation. tuwien.atyoutube.com

The performance of the pervaporation process is highly dependent on the membrane material and operating conditions. nih.gov Various commercial hydrophilic membranes have been tested for this application. For example, a study comparing three membranes from Sulzer Chemtech (PERVAP™ 3100, PERVAP™ 2216, and PERVAP™ 1131) found that the PERVAP™ 1131 was the most suitable for the dehydration of the reactive multicomponent system containing water, ethanol, this compound, and lactic acid. nih.gov However, the study also revealed challenges; the membrane showed a high affinity for lactic acid, which could permeate and crystallize on the permeate side at low water concentrations, leading to a decrease in flux and selectivity. nih.gov Furthermore, this compound was found to potentially compromise the integrity of the membranes. nih.gov

Operating parameters such as temperature and feed composition significantly influence the separation performance. metu.edu.tr An increase in temperature generally leads to higher permeation fluxes for all components but can decrease the water/ethanol selectivity. nih.govmetu.edu.tr The presence of lactic acid and this compound in the feed mixture has been shown to play a crucial role in the water/ethanol selectivity, attributed to the higher affinity of the membrane for these components. nih.gov

Membrane Type Application Key Finding Reference
Hydrophilic Membranes Dehydration of esterification reaction mixturesSelectively remove water to increase ester production. researchgate.netnih.gov
PERVAP™ 1131 Dehydration of Water-Ethanol-Ethyl Lactate-Lactic Acid systemShowed the most suitable performance among those tested. nih.gov
PERVAP™ 2216 Dehydration of Water-Ethanol-Ethyl Lactate-Lactic Acid systemExhibited the lowest water flux values. nih.gov
Hydrophobic Membranes Separation of this compound-Ethanol mixturesFound to have sufficient fluxes and reasonable selectivities. metu.edu.tr
Cellulose (B213188) Acetate (B1210297) based composite membrane Dehydration of ethanolPolyvinyl alcohol active layer is hydrophilic and attractive for water. youtube.com

Downstream Processing and Purification Methodologies

Following the synthesis of this compound, whether by reactive distillation or other methods, downstream processing is essential to achieve the desired product purity. aidic.it The primary goal of purification is to remove unreacted starting materials (lactic acid, ethanol), the by-product (water), and any other impurities, such as oligomers formed from lactic acid self-esterification. europa.euaidic.it Each additional step in the downstream process increases both operational and investment costs, making the efficiency of these methodologies critical. aidic.it

A common downstream processing sequence involves distillation. After the initial reaction in a reactive distillation column, the bottom product, which is rich in this compound, is often fed to a second distillation column for final purification. fossee.in This step aims to separate the high-purity this compound from any remaining reactants or heavier by-products. ntnu.no For instance, a process simulation demonstrated that a final distillation step could yield an this compound stream with a molar composition of 99%. ntnu.no In another laboratory-scale experiment, distilling off excess ethanol using a rotary evaporator at reduced pressure (10 kPa) and moderate temperature (333 K) resulted in a product with over 90% purity. ntua.gr

When dealing with products from processes that yield significant impurities, such as high amounts of oligomers, an additional refining unit becomes necessary. europa.eu The choice of purification strategy is intrinsically linked to the synthesis method employed and the specific impurity profile of the crude this compound stream.

Purification Step Technology Purpose Result/Observation Reference
Final PurificationDistillation ColumnSeparate pure this compound from bottom product of RD column.Can achieve 99% molar composition of this compound. ntnu.no
Ethanol RemovalRotary EvaporatorDistill off excess ethanol from the reaction mixture.Product purity >90% this compound was reached. ntua.gr
Ethanol Recovery & DehydrationPervaporationSeparate water from recovered ethanol to break the azeotrope.Recommended for efficient ethanol recycling. ntua.grtuwien.at
Ethanol Recovery & DehydrationAdsorption (Molecular Sieve)Dehydrate recovered ethanol for recycling.An established industrial alternative to pervaporation. ntua.gr
Product RefiningAdditional Process UnitRemove impurities like oligomers from the raw product stream.Required when initial synthesis yields high levels of by-products. europa.eu

Mechanistic and Theoretical Studies of Ethyl Lactate Interactions

Computational Chemistry Approaches

Computational chemistry techniques, such as Density Functional Theory and Molecular Dynamics simulations, are employed to investigate the structural and energetic properties of ethyl lactate (B86563) and its interactions.

Density Functional Theory (DFT) for Molecular Interactions

Density Functional Theory (DFT) is utilized to study the short-range interactions, energetics, and structure of ethyl lactate molecules. psu.edursc.org DFT calculations can characterize this compound/water association complexes from energetic and structural viewpoints in both gas phase and solution. nih.govacs.org Studies using DFT have analyzed the ability of this compound to form both intramolecular and intermolecular hydrogen bonds. psu.edursc.orgresearchgate.net The optimized structure of this compound in the gas phase, calculated at theoretical levels like B3LYP/6–311++g**, reveals features that govern its liquid structure, particularly its hydrogen bonding capacity. psu.edu Intramolecular hydrogen bonding can occur between the hydroxyl hydrogen and the carbonyl or alkoxy oxygens. psu.edu The relative position of the hydroxyl hydrogen influences the development of intramolecular hydrogen bonding. psu.edu For instance, hydroxyl groups may tend to eclipse carbonyl groups, favoring intramolecular interaction with the carbonyl oxygen. psu.edu The strength of this intramolecular hydrogen bonding and the torsional barrier for the out-of-plane movement of the hydroxyl hydrogen have been investigated, showing a decrease in this barrier in solution due to competing intermolecular interactions. psu.edu DFT calculations, combined with methods like "atoms in a molecule" and natural bond orbital analysis, can shed light on the properties of this compound/water hydrogen bonding. nih.govacs.org DFT has also been used to simulate molecular interactions in binary mixtures of this compound with other compounds, such as substituted ethanols and ethyl acetate (B1210297). acs.orgacs.org These studies utilize DFT to analyze the type and nature of molecular interactions and structural effects within these mixtures. acs.orgacs.org

Molecular Dynamics Simulations of this compound Systems

Classical molecular dynamics (MD) simulations are used to study the long-range fluid structure of this compound and to provide a predictive tool for its macroscopic properties. psu.edursc.org MD simulations can investigate the structure of liquid this compound at a microscopic level. psu.edursc.org

Molecular dynamics simulations have been extensively used to study this compound + water mixed solvents across the entire composition range and as a function of pressure and temperature. nih.govacs.org These simulations help to understand the structural features of the mixed fluid by analyzing radial distribution functions and their evolution with varying conditions. nih.govacs.org They also provide insights into dynamic aspects through the calculation of self-diffusion constants and mean square displacements. nih.govacs.org Studies have shown that in this compound/water mixtures, hydrogen bonding is developed in both water-rich and this compound-rich solvents, significantly affecting the fluid structure upon the addition of the second component. nih.govacs.org The addition of small quantities of this compound to water can strongly affect the liquid structure, reinforcing water networks, while the addition of water to this compound-rich fluids has less remarkable effects. researchgate.net MD simulations confirm the development of strong intermolecular hydrogen bonding between this compound and water molecules upon mixing, which is related to large deviations from ideality observed in thermophysical properties. nih.govacs.org

Both experimental and theoretical studies, including MD simulations, highlight the competing effect of intra- and intermolecular hydrogen bonding in this compound, primarily through preferred molecular positions. psu.edursc.orgresearchgate.net MD simulations are crucial for analyzing intermolecular hydrogen bonding in this compound systems. researchgate.netdntb.gov.uaiyte.edu.tr In pure this compound, strong intermolecular association competes with intramolecular hydrogen bonding. researchgate.net In mixtures with water, strong intermolecular hydrogen bonding forms between the two molecules. nih.govacs.org The ability of this compound to act as both an H-bond donor and acceptor due to its hydroxyl and ester groups facilitates various intermolecular associations. researchgate.netresearchgate.net

Force Field Development and Validation

The predictive ability of the force fields used for molecular dynamics simulations of this compound systems is studied and validated by comparing predicted thermophysical properties with experimental measurements. psu.edursc.orgnih.govacs.org Developing accurate classical force fields is essential for reliable molecular simulations. nih.gov Force fields aim to accurately capture the complex interactions between molecules. nih.gov Validation ensures that the force field can reproduce experimental data, providing confidence in its predictive capabilities for properties not easily measured experimentally. psu.edursc.orgnih.govacs.org

Reaction Kinetics and Thermodynamics

The reaction kinetics and thermodynamics of reactions involving this compound, particularly its formation through the esterification of lactic acid with ethanol (B145695) and its hydrolysis, have been investigated. The esterification of lactic acid with ethanol is a reversible reaction that produces this compound and water. iyte.edu.tr

Studies have examined the heterogeneous catalysis of lactic acid esterification with ethanol using catalysts like acid ion-exchange resins. acs.orgcnrs.fr Operating parameters such as catalyst loading, initial reactant molar ratio, and temperature influence the reaction rate and yield of this compound. iyte.edu.tracs.org

Kinetic models, such as the Langmuir-Hinshelwood (LH) and pseudo-homogeneous (PH) models, have been used to correlate experimental kinetic data for both the esterification and hydrolysis reactions. researchgate.netacs.orgcnrs.fr The LH model has shown good agreement with experimental data. researchgate.netacs.orgcnrs.fr

Thermodynamic equilibrium constants for the esterification reaction have been determined, and methodologies based on models like UNIQUAC have been developed for this purpose. researchgate.netacs.orgcnrs.fr The temperature dependence of the thermodynamic equilibrium constant and the reaction enthalpy have been reported. acs.org

Data on activation energies for the esterification and hydrolysis reactions catalyzed by substances like ion-exchange resins have been determined. researchgate.netacs.orgcnrs.fr For example, activation energies of 52.29 kJ/mol for esterification and 56.05 kJ/mol for hydrolysis have been reported when using Amberlyst 15. researchgate.netcnrs.fr

The kinetics of alkyl lactate formation, including this compound, from the alcoholysis of poly(lactic acid) have also been studied, determining Arrhenius temperature-dependent parameters like activation energies and pre-exponential factors. mdpi.com

Here is a table summarizing some reported kinetic parameters:

Reaction TypeCatalystModelActivation Energy (kJ/mol)
EsterificationAmberlyst 15Langmuir-Hinshelwood52.29 researchgate.netcnrs.fr
HydrolysisAmberlyst 15Langmuir-Hinshelwood56.05 researchgate.netcnrs.fr
EsterificationAcid Ion-Exchange ResinLangmuir-Hinshelwood49.98 acs.org
Alcoholysis of PLA (with Ethanol)Zn complexArrhenius Parameters62.58, 55.61, 54.11 (multiple steps) mdpi.com

Here is a table showing adsorption constants on Amberlyst 15:

ComponentAdsorption Constant Order
WaterHighest
EthanolHigh
Lactic AcidMedium
This compoundLowest

The equilibrium constant for the esterification of lactic acid with ethanol has been reported, with a temperature dependence described by an equation like K = 19.35 exp(−515.13/T (K)). acs.org

Elucidation of Reaction Pathways and Transition States

The primary method for producing this compound is the esterification of lactic acid with ethanol. This reaction is typically catalyzed by an acid catalyst. The general reaction can be represented as:

Lactic Acid + Ethanol ⇌ this compound + Water metu.edu.tr

This esterification is an equilibrium-limited reaction, with water being a byproduct that can hinder complete conversion metu.edu.tr.

Studies investigating the oxidation of this compound to ethyl pyruvate (B1213749) have proposed specific reaction pathways and transition states, particularly in the presence of catalysts like mesoporous vanadia-titania. One proposed pathway involves the adsorption and chemisorption of this compound onto titanium atoms of the catalyst. This is followed by the transfer of the hydroxyl hydrogen atom to nearby V⁴⁺–O–Ti sites, forming a Ti⁴⁺–O–substrate intermediate and a V⁴⁺–O–H bond. The next step involves the activation of the β-hydrogen through interaction with an adjacent V⁴⁺–O–Ti oxygen, leading to a five-membered intermediate. Finally, ethyl pyruvate is produced through β-hydrogen elimination, with water as a byproduct. acs.orguniovi.es Density functional theory calculations have been used to support these proposed mechanisms, indicating that V⁴⁺–O–Ti bonds are involved in the dissociation of this compound and the activation of the β-hydrogen deprotonation. acs.orguniovi.es

In the context of cellulose (B213188) liquefaction in sub- and supercritical ethanol, this compound can be formed through a network of reactions involving the conversion of cellulose to active cellulose, followed by dehydration, decomposition, ring-opening, isomerization, aldol (B89426) condensation, and subsequent esterification of resulting large molecular acids with ethanol. ncsu.edu Ethyl esters, including this compound, can also undergo decomposition in the presence of ethanol free radicals at increasing reaction times. ncsu.edu

Studies on the uncatalyzed hydrolysis of alkyl lactates, including this compound, suggest a reaction sequence involving initiation/neutral hydrolysis, autocatalytic hydrolysis (catalyzed by the generated lactic acid), and finally, equilibrium. acs.orgchemrxiv.org At higher lactate concentrations (above approximately 6 mol%), the hydrolysis behavior suggests the involvement of an additional water molecule in the rate-determining step, which is not typically included in the conventional ester hydrolysis mechanism. acs.orgacs.org

Quantitative Kinetic Modeling and Rate Constant Determination

Quantitative kinetic modeling is essential for understanding the rate at which this compound is formed or converted under various conditions. For the esterification of lactic acid with ethanol, the reaction kinetics have been studied using different catalysts, including acid ion-exchange resins like Amberlyst 15. cnrs.fracs.org

Kinetic models, such as the Langmuir-Hinshelwood (LH) and pseudo-homogeneous (PH) models, have been employed to correlate experimental kinetic data for both the esterification and hydrolysis reactions catalyzed by Amberlyst 15. cnrs.fr The LH model generally provides a better agreement with experimental data compared to the PH model. cnrs.fr

Studies have determined rate constants for the esterification of lactic acid with ethanol. For instance, using Amberlyst 15 as a catalyst, the activation energy for the esterification reaction was found to be 52.29 kJ/mol, while the activation energy for the hydrolysis of this compound was determined to be 56.05 kJ/mol. cnrs.fr Another study using Amberlyst 15-wet for the esterification of 88 wt% lactic acid with ethanol reported a pre-exponential factor (kc,0) of 2.70 × 10⁷ mol·g⁻¹·min⁻¹ and an activation energy (Ea) of 49.98 kJ/mol based on a simplified Langmuir-Hinshelwood kinetic model. acs.org

The kinetics of the autocatalytic hydrolysis of this compound in aqueous solutions have also been investigated. acs.orgchemrxiv.orgacs.orgchemrxiv.org These studies have measured the evolution of hydrolysis over time at varying temperatures and initial this compound concentrations. acs.orgacs.orgchemrxiv.org The observed hydrolysis behavior can be described by a dual kinetic regime, particularly concerning the effect of initial concentration on the induction period and reaction rate. acs.org Lower temperatures can lead to a distinct induction period where hydrolysis is negligible. acs.orgacs.org

In lipase-catalyzed esterification of lactic acid and ethanol, the reaction kinetics have been described by a ping-pong bi-bi mechanism with double-substrate inhibition. cjcatal.com Lactic acid has been found to cause more significant enzyme inactivation compared to ethanol, which is attributed to its short-chain polar nature leading to a pH drop in the enzyme's microenvironment and competitive inhibition. cjcatal.com

Kinetic studies of this compound synthesis from magnesium lactate catalyzed by sulfuric acid have also been conducted, investigating the influence of reaction temperature, initial feed molar ratio, and catalyst loading on the production yield and determining specific rate and equilibrium constants. tci-thaijo.org

Thermodynamic Parameters of this compound Formation and Conversion

The thermodynamic parameters associated with the formation and conversion of this compound provide insights into the feasibility and equilibrium of these reactions. The esterification of lactic acid with ethanol is an equilibrium-limited reaction. metu.edu.tr

Thermodynamic equilibrium analysis of the esterification process involving this compound formation has been conducted. For example, in the context of distilled liquor (Baijiu), the esterification of lactic acid and ethanol to form this compound was found to have a positive enthalpy change (ΔH > 0) in the temperature range of 0 °C–100 °C, indicating it is an endothermic reaction. mdpi.com The equilibrium constant (K) for the esterification process of this compound was found to be the largest among several esters studied, increasing significantly with temperature. mdpi.com

Studies on the esterification of lactic acid with ethanol catalyzed by acid ion-exchange resins have also determined thermodynamic parameters. Using Amberlyst 15-wet, the equilibrium reaction constant (K) was expressed as K = 19.35 exp(−515.13/T (K)), with a reaction enthalpy of 4.28 kJ/mol. acs.org This positive enthalpy change confirms the endothermic nature of the esterification reaction in this system. acs.org

The transesterification of lactic acid oligomers with ethanol to produce anhydrous this compound has been studied kinetically and thermodynamically. This transesterification is described as an endothermic equilibrium process, as evidenced by the temperature dependence of the equilibrium constant. nih.gov Removing water from the system prior to esterification or continuously removing it during the reaction shifts the equilibrium towards product formation, improving the yield of this compound. metu.edu.trnih.govacs.orgresearchgate.net

Computational studies have also explored the thermochemistry of this compound, including its enthalpy of formation, entropy, specific heat, and enthalpy function. researchgate.net Unimolecular elimination reactions of this compound leading to products like water and ethyl acrylate (B77674) or ethene and lactic acid have been investigated, with calculated energy barriers providing insights into the likelihood of these decomposition pathways. researchgate.net

Thermodynamic Data for this compound Esterification (Example Data)

ParameterValue (Amberlyst 15-wet catalyzed esterification)Citation
Reaction Enthalpy (ΔH)4.28 kJ/mol acs.org
Equilibrium Constant (K)19.35 exp(−515.13/T (K)) acs.org

Note: The specific values for thermodynamic parameters can vary depending on the reaction conditions, presence of catalysts, and the specific reactants' purity and concentration.

Kinetic Data for this compound Reactions (Example Data)

ReactionCatalystActivation Energy (Ea)Citation
Esterification of Lactic Acid with EthanolAmberlyst 1552.29 kJ/mol cnrs.fr
Hydrolysis of this compoundAmberlyst 1556.05 kJ/mol cnrs.fr
Esterification of Lactic Acid with EthanolAmberlyst 15-wet49.98 kJ/mol acs.org
Transesterification of Lactic Acid Oligomers with EthanolAnhydrous FeCl₃64.35 kJ/mol (at 1 mol% catalyst) nih.gov

Note: These values are specific to the conditions studied in the cited research and may differ under other conditions.

Ethyl Lactate in Green Chemistry and Sustainable Applications

Role as a Bio-based Green Solvent

Ethyl lactate (B86563), the ethyl ester of lactic acid, has garnered significant attention as a bio-based green solvent, offering an environmentally benign alternative to conventional petroleum-derived solvents. benthamdirect.comresearchgate.netrsc.org Its classification as a "green" solvent stems from its favorable lifecycle and properties. Ethyl lactate is produced via the esterification of lactic acid and ethanol (B145695), both of which are readily obtainable from the fermentation of biomass, such as agricultural wastes and corn starch. rsc.orgmonash.edupsu.edu This renewable sourcing aligns with the principles of green chemistry. psu.edu

The compound is 100% biodegradable, breaking down into water and carbon dioxide, and is easy to recycle. psu.eduresearchgate.net It is recognized as non-corrosive, non-carcinogenic, and non-ozone depleting. monash.edupsu.edu Its effectiveness is often comparable to that of petroleum-based solvents, making it a viable and economically sound substitute in a wide range of applications. benthamdirect.comingentaconnect.com The U.S. Food and Drug Administration has even approved its use in food products, underscoring its benign toxicological profile. psu.edu

Synthetic organic chemists are increasingly utilizing this compound as a reaction medium due to its advantageous properties. benthamdirect.comeurekaselect.com Its utility has been demonstrated in a variety of important organic transformations, enhancing the green credentials of these synthetic routes. researchgate.netingentaconnect.com

This compound has found application as a medium for asymmetric induction, a process that preferentially forms one enantiomer or diastereoisomer over another. benthamdirect.comresearchgate.netwikipedia.org This is a critical element in modern asymmetric synthesis. wikipedia.org The chiral nature of this compound itself (it is commonly produced as the (S)-isomer) can influence the stereochemical outcome of a reaction. monash.eduingentaconnect.com

One notable application is in the stereoselective synthesis of trans-4,5-diaminocyclopent-2-enones, where erbium (III) chloride in this compound serves as an efficient and eco-friendly system. monash.edu However, a potential limitation has been observed in certain reactions; for instance, during the reduction of some substrates, the low selectivity can be attributed to a competitive attack by the reducing agent on the ester group of the this compound solvent itself. monash.edu

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient processes that align well with the goals of green chemistry. This compound has proven to be an effective medium for a variety of MCRs. benthamdirect.commonash.edu In several instances, it has outperformed conventional organic solvents. monash.edu

For example, this compound was found to be a more efficient medium than common organic solvents for the synthesis of Hantzsch 1,4-dihydropyridines under visible light irradiation. monash.edu Similarly, the three-component reaction of isatin, malononitrile, and ethyl acetoacetate (B1235776) to produce spiro-fused indoles was more efficient in this compound than in conventional solvents, with aqueous solutions of this compound providing even better results. monash.edu A catalyst-free, one-pot MCR for synthesizing dihydropyrimidone compounds has also been developed using this compound as the solvent. researchgate.net

Table 1: Examples of Multi-component Reactions in this compound

Reaction TypeReactantsProductConditionsYieldSource
Hantzsch SynthesisAromatic aldehydes, ethyl acetoacetate, ammonia1,4-DihydropyridinesVisible lightGood monash.edu
α-Aminophosphonate SynthesisAniline, benzaldehyde, triethyl phosphateα-AminophosphonateUltrasound75% (95% in 60% aq. EL) monash.edu
Spiro-fused Indole SynthesisIsatin, malononitrile, ethyl acetoacetateSpiro-fused IndolePhotocatalyticHigh (Optimal in 60% aq. EL) monash.edu
Biginelli-like ReactionAromatic aldehydes, urea/thiourea, ethyl acetoacetateDihydropyrimidonesCatalyst-freeGood researchgate.net

Transition metal-catalyzed cross-coupling reactions are fundamental tools in organic synthesis. The development of ligand-free protocols simplifies these reactions and reduces costs and waste. This compound has been successfully employed as a medium for such reactions. benthamdirect.comresearchgate.net

A significant example is the Suzuki-Miyaura cross-coupling. This reaction was effectively carried out in a ligand-free manner using aqueous this compound as the solvent. monash.edu The reaction between various aryl halides and arylboronic acids proceeded with yields ranging from 43% to 96%. monash.edu Notably, using aqueous this compound gave a significantly higher yield for the reaction of iodobenzene (B50100) and phenylboronic acid (93%) compared to pure this compound (62%). monash.edu this compound has also been used for the Glaser coupling of terminal alkynes. monash.edu In some copper-catalyzed reactions, it has been proposed that this compound may do more than just act as a solvent, potentially functioning as a ligand for the copper catalyst and facilitating the reaction. monash.edu

Table 2: Ligand-Free Coupling Reactions in this compound

Reaction TypeReactantsCatalystConditionsYieldSource
Suzuki-Miyaura CouplingIodobenzene, Phenylboronic acidPd(OAc)₂60°C, K₂CO₃93% (in 80% aq. EL) monash.edu
Suzuki-Miyaura CouplingAryl bromides, Arylboronic acidsPd(OAc)₂80°C, K₂CO₃43-96% (16 examples) monash.edu
Glaser CouplingPhenylacetyleneCuI / Piperidine80°CHigh monash.edu

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, and its use in a green solvent enhances its sustainability. The compatibility of several commercially available ruthenium-based olefin metathesis catalysts with this compound has been evaluated and confirmed. researchgate.netnih.gov Using this compound as the solvent can simplify product isolation and lead to lower contamination of the final product by the ruthenium catalyst. researchgate.netnih.gov

This compound has been successfully applied as the medium for various types of metathesis reactions, including ring-closing metathesis (RCM), enyne cycloisomerization, and cross-metathesis. monash.edu For instance, in the RCM synthesis of a specific diene, a 95-97% conversion was achieved in this compound, with the product isolated in 85% yield. researchgate.net The same reaction conditions, whether under an inert argon atmosphere or open to the air, produced identical results, highlighting the robustness of the system. monash.edu

Table 3: Olefin Metathesis Reactions in this compound

Reaction TypeCatalyst TypeSubstrate TypeOutcomeSource
Ring-Closing Metathesis (RCM)Ruthenium-basedDienesHigh conversion (95-97%) and yield (85%) monash.eduresearchgate.net
Enyne CycloisomerizationRuthenium-basedEnynesExcellent results monash.edu
Cross-MetathesisRuthenium-basedOlefinsGood yields, mixture of E/Z isomers monash.edu

This compound's effectiveness as a solvent is rooted in its distinct physicochemical properties. chemicalbook.com It is classified as a protic, polar, and amphiphilic solvent, meaning it has both hydrophilic and hydrophobic characteristics. monash.edu This dual nature contributes to its high solvency power, allowing it to dissolve a wide variety of substances. monash.edupsu.edu

A key feature of this compound is its miscibility with both water and hydrocarbons. monash.edu The miscibility with water is particularly advantageous, as it allows for the creation of aqueous solutions with finely tuned properties. monash.eduresearchgate.net By adjusting the concentration of this compound in water, chemists can optimize the reaction medium to achieve the best balance of reaction rate and outcome. monash.edu This was demonstrated in the synthesis of α-aminophosphonates, where the yield improved from 75% in pure this compound to 95% in a 60% aqueous solution. monash.edu Its high boiling point also allows it to be used in reactions requiring elevated temperatures. researchgate.net These tunable properties and inherent green characteristics make this compound a highly selective and versatile solvent for a diverse range of chemical processes. monash.eduresearchgate.net

Table 4: Physical and Solvent Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₀O₃ chemicalbook.com
Molecular Weight118.13 g/mol chemicalbook.com
Boiling Point151-155 °C researchgate.netchemicalbook.com
Melting Point-25 °C chemicalbook.com
Flash Point46 °C chemicalbook.com
Density~1.03 g/cm³ monash.edu
MiscibilityMiscible with water and most organic solvents monash.educhemicalbook.com
ClassificationProtic, Polar, Amphiphilic monash.edu

Solvent Replacement Strategies and Efficacy Studies

This compound has emerged as a promising green solvent, offering an environmentally benign alternative to conventional petroleum-based solvents. eurekaselect.comrsc.org Its designation as a "green solvent" stems from its favorable characteristics: it is derived from renewable biomass resources, is 100% biodegradable, breaking down into carbon dioxide and water, and exhibits low toxicity. jxzd-chem.comresearchgate.netpsu.edursc.org These attributes have led to its successful application as a substitute for hazardous solvents such as toluene, acetone, xylene, and N-methyl pyrrolidone (NMP) in various formulations, including coatings, paint strippers, and cleaning agents. jxzd-chem.compsu.edu

Efficacy studies have demonstrated that this compound's performance is often comparable to the traditional solvents it replaces. eurekaselect.comrsc.org Its high solvency power, high boiling point, low vapor pressure, and low surface tension make it an effective medium for a wide range of resins, polymers, and other solutes. jxzd-chem.com For instance, in the coatings industry, it improves penetration, adhesion, and pigment wetting for applications on wood, metals, and even polystyrene surfaces. jxzd-chem.com

In the realm of analytical chemistry, research has explored replacing acetonitrile (B52724) (ACN), a common but toxic solvent, with this compound in reversed-phase liquid chromatography (RPLC). Studies on separating polycyclic aromatic hydrocarbons (PAHs) found the replacement to be feasible, though it required adjustments and resulted in some compromises regarding peak efficiency and UV detectability. nih.govoup.com Similarly, in the extraction of secondary metabolites from natural products, microwave-assisted extraction using this compound has shown higher extraction yields compared to conventional methods using methanol (B129727), positioning it as a viable green alternative. nih.gov The primary advantages supporting its use in solvent replacement strategies include its derivation from renewable feedstocks, biodegradability, and a safer workplace profile due to its non-carcinogenic and non-ozone-depleting nature. psu.edu

Click to view Interactive Data Table: Comparison of this compound with Conventional Solvents
FeatureThis compoundAcetonitrile (ACN)N-Methylpyrrolidone (NMP)Toluene
Source Renewable (Biomass) rsc.orgPetrochemicalPetrochemicalPetrochemical
Biodegradability Readily biodegradable jxzd-chem.comPoorReadily biodegradablePoor
Toxicity Profile Low toxicity, non-carcinogenic jxzd-chem.compsu.eduToxicReproductive toxicantToxic, suspected carcinogen
Boiling Point 154 °C82 °C202 °C111 °C
Primary Replacement Applications Coatings, cleaners, organic synthesis, chromatography jxzd-chem.comnih.govChromatographyResins, coatings, cleaningCoatings, adhesives
Efficacy Note Effective solvency for many polymers and resins. jxzd-chem.comHigh elution strength in RPLC.High solvency for a wide range of polymers.Good solvent for nonpolar compounds.
Limitations Higher UV cutoff than ACN, potential for hydrolysis. oup.comVolatile, toxic.High boiling point, regulatory scrutiny.Volatile, flammable, toxic.

Contribution to Circular Bio-Economy

This compound plays a significant role in the advancement of a circular bio-economy, primarily through the sustainable utilization of biological resources and the chemical recycling of bio-based polymers.

Valorization of Biomass Feedstocks for this compound Production

The production of this compound is intrinsically linked to the valorization of biomass, as its core components, lactic acid and ethanol, are readily produced from renewable feedstocks. rsc.org The most common route involves the fermentation of carbohydrates from sources like corn, sugarcane, or lignocellulosic biomass (such as wood and straw) to produce lactic acid and ethanol. researchgate.nettuwien.atnih.gov These two bio-derived platform chemicals are then reacted through esterification to synthesize this compound. rsc.org This process transforms low-value agricultural residues and waste streams into a high-value, marketable green solvent. tuwien.at

Research has focused on optimizing this conversion. For example, studies have investigated the direct conversion of glucose and biomass hydrolysates into this compound using solid catalysts like activated carbon-supported tin and zinc oxides. researchgate.net Other innovative approaches include using dairy waste, such as cheese whey, as a feedstock for fermentation to produce the necessary precursors for this compound synthesis, demonstrating the potential to valorize industrial food waste. weebly.com Furthermore, three-component reactions using this compound derived from biomass, anilines, and aldehydes have been developed to synthesize valuable organic products like quinolines, showcasing its role as a renewable building block in sustainable chemistry. rsc.orgrsc.org

Chemical Recycling of Poly(lactic acid) (PLA) to this compound

The chemical recycling of poly(lactic acid) (PLA), a leading biodegradable polymer, into this compound represents a critical pathway for establishing a closed-loop system for bioplastics. mdpi.com Since PLA is synthesized from lactic acid, its depolymerization back to a lactate ester like this compound allows for the recovery of the monomeric units in a valuable form. nih.gov This process, known as alcoholysis, involves the breakdown of the polymer's ester bonds using an alcohol, in this case, ethanol. mdpi.com This strategy not only mitigates plastic pollution but also adds value to the PLA supply chain, as this compound can have a higher market price than the virgin polymer it is derived from. tamu.edu

The core of PLA chemical recycling is the catalyzed transesterification with ethanol. This reaction breaks down the long polymer chains of PLA into individual this compound molecules. bath.ac.ukresearchgate.net Research has identified several effective catalyst systems capable of performing this depolymerization under mild conditions. fraunhofer.de

For example, a propylenediamine Zn(II) complex has been shown to effectively catalyze the transesterification of various post-consumer PLA items, including cups, films, and 3D printing material, at mild temperatures of 50 °C. bath.ac.uklsbu.ac.uk In one study, a PLA film achieved a 71% yield of this compound after 3 hours at this temperature. bath.ac.ukresearchgate.netlsbu.ac.uk Other research from the Fraunhofer ICT demonstrated a highly efficient process using an organic catalyst that achieved an 80% yield of this compound in under 20 minutes at temperatures below 70 °C. fraunhofer.de Organocatalysts like triazabicyclodecene (TBD) have also been shown to be highly active, capable of complete PLA depolymerization at room temperature. tamu.edu The use of commercially available catalysts like zinc acetate (B1210297) (Zn(OAc)₂) and 4-(dimethylamino)pyridine (DMAP) has also been explored, showing synergistic effects when used in combination. researchgate.net

Click to view Interactive Data Table: Catalytic Transesterification of Post-Consumer PLA to this compound
Catalyst SystemPLA SourceTemperature (°C)TimeYield of this compoundReference
Propylenediamine Zn(II) complexPLA film50 °C3 h71% bath.ac.ukresearchgate.netlsbu.ac.uk
Propylenediamine Zn(II) complexPLA cup, 3D print material50 °C1-3 hHigh catalyst activity observed bath.ac.ukresearchgate.netlsbu.ac.uk
Eco-friendly organic catalystPost-consumer PLA cups< 70 °C< 20 min80% fraunhofer.de
Triazabicyclodecene (TBD) (1.0 mol%)Commercial PLARoom Temp< 2 minQuantitative Depolymerization tamu.edu
Zinc Acetate (Zn(OAc)₂)Commercial PLAReflux15 h21% nih.gov
Magnesium EthoxideCommercial PLA200 °C-86% nih.gov

A crucial aspect of PLA recycling is the preservation of the material's original stereochemistry. Most commercial PLA is produced from the L-isomer of lactic acid, resulting in poly(L-lactic acid) or PLLA. For the recycled monomer to be useful for producing high-quality new PLA, its optical purity must be maintained. researchgate.net Studies have consistently shown that the catalyzed transesterification of PLA into this compound proceeds with complete retention of stereochemistry. tamu.eduresearchgate.net This means that if PLLA is recycled, the product is L-ethyl lactate, preserving the chiral integrity of the original monomer. This is a significant advantage over other recycling or degradation pathways that can lead to racemization (a mixture of L and D isomers), which would diminish the quality and properties of the repolymerized PLA.

To "close the loop" on the PLA lifecycle, the this compound recovered from recycling must be efficiently converted back into lactide, the cyclic dimer monomer used for the industrial production of high-molecular-weight PLA via ring-opening polymerization (ROP). mdpi.com This conversion adds significant value and creates a truly circular economy for the bioplastic. researchgate.net

Several routes for converting this compound to lactide have been investigated. One method involves a prepolymer route, where this compound is first oligomerized (formed into short-chain polymers) and then subjected to depolymerization to yield lactide. researchgate.netacs.org Studies comparing different alkyl lactates found that this compound provided the highest yield of lactide. researchgate.netacs.org The catalyst Sn(Oct)₂ was identified as being highly effective for this process, promoting high selectivity for the desired L-lactide. researchgate.netacs.org Another approach is the direct vapor-phase conversion of this compound to lactide over solid acid catalysts, which offers the advantages of a continuous process. bohrium.comresearchgate.netkataliz.org.ua Research has shown that catalysts like TiO₂/SiO₂ can convert this compound into lactide with high selectivity (74%) at 270 °C. bohrium.com These processes demonstrate a viable pathway from post-consumer PLA waste back to the monomer needed for producing virgin-quality polymer. researchgate.net

Click to view Interactive Data Table: Conversion of this compound to Lactide
MethodCatalystTemperature (°C)Key FindingsReference
Prepolymer RouteSn(Oct)₂180 °C (depolymerization)This compound gave the highest lactide yield compared to methyl and butyl lactate. researchgate.netacs.org
Vapor-Phase Conversion5 wt.% TiO₂/SiO₂270 °C48% this compound conversion with 74% selectivity to lactide. bohrium.comresearchgate.net
Vapor-Phase ConversionSnO₂/SiO₂250 °C30% this compound conversion with 68% selectivity to lactide. kataliz.org.ua
Chemical Recycling to MonomerSn(II)/Alcohol System160 °CWhile focused on direct PLLA to lactide, it highlights Sn-based catalysts' high efficiency. nih.gov

Life Cycle Assessment Methodologies for Sustainable Production

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of this compound production, ensuring that its "green" designation is scientifically supported. urjc.esmdpi.com Methodologies for assessing the sustainable production of this compound typically follow a "cradle-to-gate" approach, which analyzes the environmental impact from raw material extraction through to the final product leaving the factory gate. scholarsportal.infomanchester.ac.ukresearchgate.net This analysis is crucial for identifying environmental hotspots and comparing bio-based production routes against their conventional fossil-fuel-based counterparts. urjc.es

Key aspects considered in the LCA of this compound include the definition of system boundaries, the functional unit (e.g., 1 kg of this compound produced), inventory analysis, and impact assessment. mdpi.comresearchgate.net For bio-based this compound, the raw materials are typically ethanol and lactic acid derived from the fermentation of biomass like corn or sugarcane. ou.edupsu.edu While this bio-based route offers advantages in reducing carbon emissions and depletion of fossil resources, it also presents environmental trade-offs. scholarsportal.infomanchester.ac.uk Significant impacts can include stratospheric ozone depletion and substantial land use associated with biomass cultivation. scholarsportal.infomanchester.ac.uk

Comparative LCAs are employed to benchmark different production technologies. For instance, comparing a novel reactive distillation process using a ZSM-5@SiC structured catalytic packing against a conventional process (with separate reaction and separation units) reveals that process intensification through reactive distillation can lower greenhouse gas emissions. scholarsportal.infomanchester.ac.ukresearchgate.net

Comparative Life Cycle Assessment Findings for this compound Production Methods
Production ProcessKey AdvantagesEnvironmental Hotspots / DisadvantagesSource
Bio-based (Fermentation & Esterification)Reduced carbon emissions; Use of renewable resources.Stratospheric ozone depletion; Significant land use for biomass; Eutrophication potential. scholarsportal.infomanchester.ac.uk
Conventional Reactive Distillation (RD)Reduced greenhouse gas emissions and total annual cost compared to separate reaction/separation.Energy consumption during distillation; Impact of catalyst production. scholarsportal.infomanchester.ac.ukresearchgate.net
Petrochemical SynthesisMature technology.Depletion of non-renewable fossil resources; Higher carbon footprint. scholarsportal.infomanchester.ac.uk

Degradation and Environmental Fate Studies

This compound is recognized for its favorable environmental profile, a key aspect of which is its high biodegradability. psu.edunih.goveuropa.eu It is considered to be 100% biodegradable, breaking down into innocuous compounds. psu.edutaylorandfrancis.com This rapid degradation is a significant advantage, minimizing its persistence in the environment. psu.eduresearchgate.net

The primary mechanism for its breakdown in both soil and water is enzymatic hydrolysis. nih.govresearchgate.netinchem.org Esterase enzymes readily cleave the ester bond of this compound, yielding its constituent components: ethanol and lactic acid. researchgate.netinchem.org Both of these breakdown products are common, naturally occurring substances that are easily metabolized by a wide variety of microorganisms. nih.govinchem.org Lactic acid is a central intermediate in metabolic pathways, and ethanol is also readily consumed. nih.govinchem.org Ultimately, the biodegradation process mineralizes this compound into carbon dioxide and water, which can then be re-assimilated into the biomass life cycle through photosynthesis. taylorandfrancis.comresearchgate.net

Studies have quantified the rate of this biodegradation. In a closed bottle screening test, this compound showed a 22% theoretical biochemical oxygen demand (BOD) in 5 days and 75% in 28 days, indicating that biodegradation is a significant fate process in water. nih.gov Another study reported 85% aerobic biodegradability over a 28-day period. vigon.com This rapid and complete breakdown prevents long-term accumulation and associated environmental risks. psu.edutaylorandfrancis.com

Biodegradation Data for this compound
Test MethodDurationBiodegradation Percentage (%)Source
Closed Bottle (Biochemical Oxygen Demand)5 days22 nih.gov
Closed Bottle (Biochemical Oxygen Demand)28 days75 nih.gov
Aerobic Biodegradability Test28 days85 vigon.com

Once released into the atmosphere, this compound exists predominantly as a vapor due to its vapor pressure (3.75 mm Hg at 25 °C). nih.gov Its atmospheric degradation is primarily driven by gas-phase reactions with photochemically-produced hydroxyl (OH) radicals. nih.govcopernicus.orgcopernicus.org This reaction is the principal sink for this compound in the troposphere. nih.gov

The rate of this reaction determines the atmospheric lifetime of the compound. The rate constant for the reaction of vapor-phase this compound with OH radicals has been determined experimentally. One study using an atmospheric simulation chamber reported a rate constant (kOH) of (2.8 ± 0.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 296K. copernicus.org Another source provides a calculated rate constant of 3.9 x 10⁻¹² cm³ molecule⁻¹ sec⁻¹ at 23 °C. nih.gov Based on these rate constants, the atmospheric half-life of this compound is estimated to be approximately 4 to 4.1 days, considering an average tropospheric OH radical concentration. nih.govcopernicus.org Direct photolysis is not considered a significant degradation pathway, as this compound does not possess chromophores that absorb light at wavelengths greater than 290 nm. nih.govcopernicus.org

As a Volatile Organic Compound (VOC), this compound has the potential to influence air quality. europa.eucopernicus.org VOCs can participate in atmospheric photochemical cycles that lead to the formation of secondary pollutants, most notably ground-level ozone (O₃). copernicus.org The substitution of conventional, more reactive petrochemical solvents with green solvents like this compound is often promoted as a way to improve air quality. europa.eu

However, the impact of this compound on the formation of secondary pollutants is an area of active investigation. copernicus.org While it is considered a green solvent due to its biodegradability and renewable origins, its atmospheric behavior is complex. copernicus.org Some safety data sheets suggest that no adverse effects such as photochemical ozone creation potential are expected from the component. vigon.com Conversely, recent research explicitly focuses on determining its photochemical ozone creation potential and gas-phase breakdown routes to fully understand its air quality impact. copernicus.org This research is critical as VOC emissions from solvents are reportedly increasing, making the atmospheric fate of substitutes like this compound an important environmental consideration. copernicus.org

Computational modeling plays a significant role in predicting the environmental fate of chemicals like this compound. Atmospheric fate models, such as those for gas/particle partitioning of semivolatile organic compounds, are used to determine the physical state of this compound in the atmosphere. nih.gov These simulations confirm that given its vapor pressure, it is expected to exist solely in the vapor phase, which is crucial for understanding its subsequent chemical reactions. nih.gov

Advanced Materials and Polymer Science Involving Ethyl Lactate

Polymer Synthesis Utilizing Ethyl Lactate (B86563) Derivatives

The secondary alcohol group on ethyl lactate provides a convenient handle for chemical modification, allowing for the synthesis of vinyl monomers suitable for radical polymerization. researchgate.net This has opened avenues for creating well-defined polymers with pendant lactate groups, imparting unique properties such as chirality and potential degradability.

The acrylic derivative of this compound has been successfully polymerized to form poly(this compound acrylate) (PELA), a rubbery polymer. nih.govacs.org The synthesis of polymers from alkyl lactate ester acrylates represents a significant advancement in creating bio-based polyacrylates. researchgate.netnih.govacs.org Unlike poly(methyl methacrylate), PELA is more flexible at room temperature due to a lower glass transition temperature. taylorandfrancis.com The synthesis of these polymers is often achieved through controlled radical polymerization techniques, which allow for precise control over the polymer's molecular weight and structure. researchgate.netacs.org

Single Electron Transfer-Living Radical Polymerization (SET-LRP) has emerged as a highly effective and green method for polymerizing this compound-derived monomers. nih.govacs.org Kinetic studies have demonstrated that Cu(0) wire-catalyzed SET-LRP, conducted in alcohols at 25°C, provides excellent control over the polymerization of this compound acrylate (B77674) and its homologues. researchgate.netnih.govacs.org This technique yields polymers with predictable molecular weights, narrow molecular weight distributions, and high chain-end functionality. researchgate.netacs.org

The polymerization kinetics follow a first-order relationship with respect to the monomer, and the molecular weight increases linearly as the monomer is consumed. nih.govacs.org While conventional alcohols like ethanol (B145695) and methanol (B129727) are suitable solvents, research indicates that aqueous mixtures of this compound can be even more effective for mediating the SET-LRP process. nih.govacs.org The high degree of control and chain-end fidelity achieved with SET-LRP is crucial for the subsequent synthesis of more complex polymer architectures, such as block copolymers. researchgate.netnih.govacs.org

Interactive Table: SET-LRP of this compound Acrylate (ELA)

ParameterFindingSource
Polymerization Method Cu(0) wire-catalyzed Single Electron Transfer-Living Radical Polymerization (SET-LRP) nih.gov, researchgate.net, acs.org
Monomer This compound Acrylate (ELA) nih.gov, researchgate.net, acs.org
Key Features Excellent control over molecular weight and distribution; High chain-end functionality. researchgate.net, acs.org
Kinetics First-order kinetics; Molecular weight increases linearly with conversion. nih.gov, acs.org
Solvent System Effective in alcohols (ethanol, methanol); Aqueous this compound mixtures found to be more suitable. nih.gov, acs.org
Resulting Polymer Rubbery poly(this compound acrylate) (PELA) sequences. nih.gov, acs.org

The high bromine chain-end functionality achieved through SET-LRP allows for the creation of innovative bio-based block copolymers. nih.govacs.org These copolymers can incorporate rubbery PELA sequences with other polymer blocks, leading to materials with unique self-assembly properties. nih.govacs.org For instance, a poly(this compound acrylate)-b-poly(glycerol acrylate) block copolymer has been synthesized. nih.gov This amphiphilic block copolymer self-assembles in water to form stable, nanosized spherical micelles with a core derived from the chiral lactic acid block. nih.govacs.org Similarly, amphiphilic AB block copolymers have been designed using hydrophobic poly(this compound acrylate) and hydrophilic poly(N,N-dimethyl lactamide (B1674226) acrylate), which can form nanoparticles and vesicles in aqueous solutions. researchgate.net

Plasma Polymerization of this compound for Thin Film Formation

Plasma polymerization is a solvent-free, one-step dry process used to deposit thin, pinhole-free polymer films onto various substrates. mdpi.comnih.gov This technique is particularly advantageous as it does not require prior substrate preparation and can be used to create highly cross-linked and robustly attached coatings. nih.govutb.cz this compound has been successfully used as a precursor monomer in plasma polymerization to produce PLA-like thin films. mdpi.com

Plasma Enhanced Chemical Vapor Deposition (PECVD) is a specific type of plasma polymerization where plasma is used to activate and decompose the precursor gas, enabling deposition at lower temperatures than traditional CVD. upt-usa.comsemicore.com In this process, radio frequency (RF) energy is typically used to generate a plasma from the reacting gases. wikipedia.orgelettrorava.com The energetic electrons in the plasma dissociate the precursor molecules, creating free radicals and other reactive species that then deposit onto a substrate to form a thin film. wikipedia.orgplasmatherm.com Studies have shown that this compound can be effectively used as a monomer in PECVD to create PLA-like films. mdpi.com This method allows for the fabrication of thin films with well-controlled thickness and composition. mdpi.com

A key advantage of PECVD is the ability to tune the final properties of the deposited film by adjusting the process parameters, particularly the discharge power. utb.cz Research on the plasma polymerization of this compound has shown that the chemical composition and degree of cross-linking in the resulting films are highly dependent on the applied RF plasma power. mdpi.com

At low power settings, the chemical structure of the deposited film more closely resembles that of conventional polylactic acid (PLA). utb.cz As the plasma power is increased, the degree of fragmentation of the this compound monomer also increases. mdpi.com This leads to a higher degree of cross-linking within the film and a decrease in the oxygen content, particularly a reduction in C=O ester groups, as CO/CO₂ species are released. mdpi.comutb.cz Consequently, films prepared at higher power exhibit increased thermal stability and slower hydrolysis rates. utb.czutb.cz This tunability allows for the creation of films with tailored degradation behavior and mechanical properties. mdpi.comutb.cz

Interactive Table: Effect of Plasma Power on this compound-Derived Thin Films

Deposition ParameterEffect on Film PropertiesSource
Low RF Discharge Power - Weaker cross-linking- Chemical structure resembles conventional PLA- Lower thermal stability utb.cz
High RF Discharge Power - Higher degree of cross-linking- Decreased oxygen content (loss of C=O groups)- Increased thermal stability- Slower hydrolysis and dissolution rates utb.cz, utb.cz, mdpi.com
Tuning Mechanism Control over monomer fragmentation and subsequent radical reactions. mdpi.com

Transesterification Synthesis for Lactic Acid Polymers

This compound serves as a key molecule in the synthesis and chemical recycling of polylactic acid (PLA), a leading biodegradable polymer. acs.orgbath.ac.uk Transesterification is a central reaction in this context, used both for synthesizing lactide (the monomer for high-quality PLA) from this compound and for depolymerizing PLA waste back into valuable this compound. acs.orgresearchgate.net

In the synthesis of lactide from alkyl lactates, this compound has been shown to provide the highest yield compared to methyl and butyl lactate. acs.org The process involves a prepolymer route where this compound is first oligomerized and then deoligomerized to form lactide. acs.org The selection of a catalyst is crucial for both yield and selectivity. Tin(II) octoate (Sn(Oct)₂) has been identified as a highly effective catalyst for achieving high oligomer yield and selectivity for the desired L-lactide isomer from L-ethyl lactate. acs.org The molecular weight of the oligomer intermediate also plays a critical role; an oligomer with a molecular weight of 600–800 g/mol was found to give the highest lactide yield. acs.org

Conversely, transesterification is a promising method for the chemical recycling of post-consumer PLA. bath.ac.ukresearchgate.net This alcoholysis reaction uses an alcohol, such as ethanol, to break the ester linkages in the PLA backbone, yielding this compound. mdpi.com This process can be conducted under milder conditions than other chemical recycling methods like pyrolysis or hydrolysis. acs.org Studies have demonstrated the effectiveness of a propylenediamine Zn(II) complex as a catalyst for this reaction at relatively mild temperatures. bath.ac.ukresearchgate.net Research on the degradation of various post-consumer PLA products showed that PLA film achieved the highest lactate yield of 71% after 3 hours at 50 °C. bath.ac.uk The reaction using ethanol as the nucleophile can achieve reasonable rates at temperatures as low as 50 °C, which is advantageous for potential industrial applications. mdpi.com

A kinetic study on the transesterification of lactic acid oligomers with ethanol to produce anhydrous this compound utilized anhydrous ferric chloride (FeCl₃) as a catalyst. nih.gov The research, conducted in a temperature range of 100–180 °C, determined the activation energy for the reaction to be 64.35 kJ·mol⁻¹. nih.gov Another kinetic study focusing on the alcoholysis of PLA with ethanol, catalyzed by a Zn complex, found activation energies (Ea) of 62.58 kJ/mol and 55.61 kJ/mol for the two-step reaction. mdpi.com

Table 2: this compound Yield from Transesterification of Post-Consumer PLA Data from a study using a propylenediamine Zn(II) catalyst and ethanol. bath.ac.ukresearchgate.net

PLA SourceTemperature (°C)Time (h)This compound Yield (g dm⁻³)Molar Yield (mol dm⁻³)
PLA Film50370.80.599
PLA Cup503Higher than at 90°C-
3D Print Material503Higher than at 90°C-

Analytical and Characterization Techniques in Ethyl Lactate Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure and identifying functional groups within ethyl lactate (B86563), as well as studying its interactions in different systems.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the structural characterization of ethyl lactate and for monitoring its chemical changes in reactions or processes. Studies have utilized FTIR to analyze the decomposition of this compound in plasma-enhanced chemical vapor deposition, characterizing both the plasma phase and the resulting thin film composition. researchgate.net FTIR can detect the concentration of chemical bonds in the gas flow, showing different decomposition routes depending on the discharge regime. researchgate.net In situ FTIR has been used to identify species like CO2 formed during this compound plasma polymerization. researchgate.net Furthermore, FTIR spectroscopy, combined with chemometric modeling, has been employed for the quantitative analysis of this compound in complex mixtures, such as alcoholic beverages. spectroscopyonline.com This method has shown good correlation with reference methods for quantifying this compound, demonstrating its potential for rapid quality assessment. spectroscopyonline.com FTIR spectroscopy is also used to study molecular interactions in binary mixtures involving this compound, providing insights into hydrogen bonding and other associations. acs.orgacs.org

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of elements on the surface of materials involving this compound. This is particularly relevant in studies involving catalytic conversion or thin film deposition where the surface chemistry plays a crucial role. XPS analysis has been applied to investigate catalysts used in the conversion of dihydroxyacetone to this compound, providing information on metal insertion and surface acidity, which correlated well with catalytic activity. rsc.org In the context of plasma polymerization of this compound, XPS, in combination with chemical derivatization experiments, has been used to quantify the ester content in the resulting plasma polymer films. nih.govacs.org This allows for tailoring the material's properties, such as degradation rate, by controlling the ester density. nih.gov XPS studies have also been used to examine the valence states of metals in catalysts involved in this compound oxidation. researchgate.netuva.nluniovi.es

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying and quantifying this compound and its related compounds, as well as for elucidating fragmentation pathways. GC-MS is commonly used for the analysis of this compound in various matrices. researchgate.netoup.comnih.gov This includes the quantification of this compound in distilled spirits like cachaca, rum, and whisky. nih.gov GC-MS has also been employed for the analysis of residual solvents, using this compound as a dissolution medium. oup.com In plasma polymerization research, mass spectrometry, such as Residual Gas Analysis (RGA-MS), is used to evaluate the plasma chemistry and correlate it with the composition of the synthesized thin films. nih.govacs.orgresearchgate.net This allows for a better understanding of the growth mechanisms of this compound-based plasma polymer films. nih.govacs.org Ion mobility spectrometry (IMS) coupled with mass spectrometry has also been used to study the behavior of this compound ions in the gas phase. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and accurately quantifying its concentration.

Gas Chromatography (GC) is a widely used method for the analysis of this compound, particularly when coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). GC-FID has been used for the analysis of this compound in air samples collected on charcoal tubes. osha.gov The method involves desorption with a solvent mixture and subsequent GC-FID analysis for quantification. osha.gov GC on chiral stationary phases is employed to separate and quantify the enantiomers of this compound, which is important for evaluating chiral purity. researchgate.net This technique allows for the determination of the enantiomeric excess of R- and S-ethyl lactate in samples like wine. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another crucial technique. Reverse phase HPLC methods with various mobile phases have been developed for the analysis of this compound. sielc.com this compound has also been investigated as an environmentally friendly organic modifier in HPLC mobile phases for the separation of various analytes. researchgate.netcdnsciencepub.combiotechniques.comresearchgate.net This highlights its potential as a greener alternative to traditional solvents like acetonitrile (B52724). researchgate.netcdnsciencepub.com HPLC methods have also been developed specifically for the detection of chiral purity of this compound and its enantiomers using coated polysaccharide derivative chiral columns. google.com

Advanced Microscopy for Material Characterization (e.g., Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS))

While the search results did not provide specific examples of TEM or DLS being directly applied to characterize this compound itself in detail, these techniques are commonly used in research areas where this compound might be a component or solvent, such as in the characterization of nanoparticles, polymers, or other materials synthesized or processed using this compound. For instance, TEM is used to image the morphology and structure of materials at the nanoscale, which could be relevant for polymers or films produced from this compound plasma polymerization or in studies involving nanoparticles dispersed in this compound. DLS is used to measure the size distribution of particles in suspension or solution, which could be applicable to studies involving the use of this compound as a solvent in formulations or dispersions. Although not explicitly detailed in the provided snippets for this compound specifically, these microscopy techniques are broadly relevant for characterizing materials in which this compound plays a role.

Thermophysical and Rheological Characterization of this compound Systems

Understanding the thermophysical and rheological properties of this compound and its mixtures is crucial for its application in various processes and formulations. Research in this area involves measuring properties such as density, viscosity, speed of sound, and refractive index over a range of temperatures and pressures. acs.orgresearchgate.netpsu.edursc.orgamerican.edu

Studies have investigated the thermophysical properties of binary mixtures of this compound with other solvents like substituted benzenes, substituted ethanols, and ethyl acetate (B1210297). acs.orgresearchgate.net These studies involve measuring density and viscosity and calculating excess parameters such as excess molar volumes and excess viscosity deviations to understand intermolecular interactions. acs.orgresearchgate.net For example, negative excess molar volumes and positive deviations in viscosity have been observed for mixtures of this compound with certain substituted benzenes, indicating specific interactions. researchgate.net

Differential Scanning Calorimetry (DSC) has been used to study the thermal behavior of this compound, including the determination of melting points and the construction of binary phase diagrams of this compound enantiomers to identify eutectic points. american.edu Experimental and theoretical studies, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, are employed to analyze the structure of liquid this compound and predict its macroscopic properties. psu.edursc.org Pressure-volume-temperature (PVT) and pressure-viscosity-temperature (PηT) behaviors of this compound have been reported to provide essential thermodynamic information for process design. psu.edursc.org

The thermophysical properties of this compound enantiomers have also been studied, highlighting discrepancies in documented melting points and emphasizing the importance of characterizing individual enantiomers and their mixtures. american.edu

Industrial Process Optimization and Technoeconomic Analysis for Ethyl Lactate

Economic Feasibility Studies of Large-Scale Production

Techno-economic analyses often utilize software like Aspen Economic Analyzer to evaluate different production scenarios over a fixed project timeline, typically 10 years. chula.ac.th These studies consider the reference prices for chemicals and utilities. chula.ac.th Performance indexes such as economic viability, energy consumption, and carbon dioxide emissions are used to measure process efficiency. chula.ac.th

One study evaluating ethyl lactate (B86563) production via reactive distillation at different lactic acid concentrations (50 wt.% and 85 wt.%) and ethanol (B145695) feed temperatures (25 °C and 85 °C) found that the scenario using 85 wt.% lactic acid and 25 °C ethanol feed temperature was the most economically favorable. chula.ac.th This scenario yielded a net present value of 176 million USD, an internal rate of return of 74.6%, and a payout period of 3.41 years. chula.ac.th It also demonstrated lower specific energy consumption (2.60 kWh/kg EL) and CO2 emissions (1.91 kg CO2-eq/kg EL) compared to using 50 wt.% lactic acid. chula.ac.th While highly concentrated lactic acid can lead to increased oligomer formation, a comprehensive simulation is necessary to evaluate its impact on energy consumption and economics. chula.ac.th

The global ethyl lactate market size was estimated at USD 66.48 million in 2023 and is projected to grow at a CAGR of 3.7% from 2024 to 2030. grandviewresearch.com Another report estimated the market size at USD 0.82 billion in 2024, with an expected growth to USD 1.44 billion by 2034 at a CAGR of 5.80% during the forecast period (2025-2034). marketresearchfuture.com The market is driven by the increasing demand for bio-based and sustainable products and the trend of substituting traditional solvents with this compound due to its lower toxicity and environmental impact. marketresearchfuture.com

Process Design and Simulation for Commercial Production

Process design and simulation are critical steps in developing efficient and economically viable commercial-scale this compound production. Reactive distillation is a promising process intensification technique that combines reaction and separation in a single unit, potentially increasing energy efficiency and space-time yield. europa.eunih.gov

Process simulators like Aspen Plus and Aspen HYSYS are commonly used to model and simulate this compound production via the esterification of lactic acid with ethanol. chula.ac.thntnu.noresearchgate.net These simulations help in designing the process, performing equipment sizing, optimization, and energy integration. researchgate.net Sensitivity analyses can be conducted to evaluate the impact of variables such as temperature, excess molar ratio, feed tray location, and holdup time on conversion, selectivity, and economic performance. researchgate.net

Different process configurations have been investigated to optimize this compound production. One study proposed a configuration with two reactive distillation columns where the this compound product is taken as a sidedraw from the first column. colab.ws This design aimed to reduce energy consumption in the reaction section. colab.ws Another approach involves a serial setup of reactors and distillation steps, which can offer similar process intensification to simultaneous reactive distillation but with potentially lower distillate rates and higher energy efficiency. nih.gov This serial setup is also considered more flexible and easier to regulate and scale up. nih.gov

Efficient separation of water is a key aspect of process design, as it can impact reaction kinetics and energy efficiency. europa.eu The use of dehydrated ethanol as a stripping agent is considered crucial for effective water separation. europa.eu Recovery of ethanol from the distillate is also necessary for economic operation. europa.eu Techniques like adsorption on molecular sieves or membrane processes such as pervaporation can be used for ethanol dehydration. ntua.gr

Simulation results for a reactive distillation process using fermentation-derived magnesium lactate and ethanol showed high conversion (approximately 96.13% of lactic acid) and yield (95.76% this compound). colab.wsslideshare.net The process flowsheet typically involves a reactive distillation column for the esterification reaction, followed by distillation columns for purification and reactant recovery. slideshare.net

Cost Reduction Strategies and Market Dynamics

Reducing production costs is essential for this compound to compete effectively with petroleum-based solvents and expand its market share. europa.eutuhh.de Several strategies are being explored to achieve this.

Process intensification techniques, such as reactive distillation, can contribute to cost reduction by increasing energy efficiency and space-time yield. europa.eunih.gov Optimized process designs, including the use of sidedraws in reactive distillation columns and efficient separation configurations like pervaporation, have shown potential for significant reductions in total annual cost and energy consumption. acs.orgresearchgate.net For instance, a reactive distillation design combined with pervaporation for separating the ethanol/water azeotrope was found to save at least 31.46% of the total annual cost compared to a configuration using extractive distillation. acs.org

The cost of raw materials, particularly lactic acid, is a major factor influencing production economics. grandviewresearch.com Utilizing low-cost lactic acid, such as that derived from the organic fraction of municipal solid waste, is an area of interest for cost reduction. ntua.gr

Market dynamics also play a crucial role in the economic viability of this compound production. The global this compound market is experiencing growth driven by the increasing demand for bio-based and sustainable products across various industries, including paints and coatings, food and beverage, and personal care. marketsandmarkets.commarketresearchfuture.com this compound's properties as a biodegradable, low-toxicity solvent make it an attractive alternative to traditional solvents. grandviewresearch.commarketresearchfuture.comverifiedmarketresearch.com The market is segmented by grade (industrial, medical, food), application (solvents, adhesives, cleaners, inks, food additives, fragrances), and end-use industry (food and beverages, electronics, paints and coatings, pharmaceuticals, cosmetics and personal care). grandviewresearch.commarketresearchfuture.comthebusinessresearchcompany.com The solvents application segment and the industrial grade segment held significant market shares. marketsandmarkets.comgrandviewresearch.comthebusinessresearchcompany.comindustryarc.com

However, the market also faces challenges, including the availability of low-cost synthetic solvent substitutes and volatility in raw material prices. marketsandmarkets.commarketresearchfuture.com Developing new markets for organic acids and ester compounds is considered a critical component of strategies aimed at diversifying product streams and improving economic competitiveness. ethanolproducer.com

Integration of this compound Production into Biorefinery Concepts

Integrating this compound production into biorefinery concepts offers a sustainable approach by utilizing biomass feedstocks for the production of multiple value-added products, including biofuels and chemicals. tuhh.detaylorandfrancis.comou.eduresearchgate.net In a biorefinery, this compound can be produced from bio-based lactic acid and ethanol, both of which can be derived from the fermentation of biomass. europa.eutaylorandfrancis.compsu.edu

The concept of a biorefinery is analogous to a petroleum refinery but is based on the conversion of biomass instead of crude oil. ou.edupsu.edu By integrating various processes under one roof, biorefineries can share utilities and conserve energy and maintenance costs, potentially improving the economic viability of producing chemicals like this compound. ou.edu

Second-generation biorefineries, which utilize lignocellulosic biomass, are particularly relevant for this compound production. researchgate.netnih.gov Lignocellulosic biomass can be converted into sugars through processes like hydrolysis, and these sugars can then be fermented to produce lactic acid and ethanol. ethanolproducer.comresearchgate.net Integrating the production of this compound with bioethanol production in a second-generation biorefinery has been analyzed for its techno-economic feasibility and profitability. researchgate.netnih.gov Simulations have shown that joint production schemes can offer versatility and potentially high profitability, especially when a significant portion of the production is dedicated to this compound. nih.gov

Challenges in integrating this compound production into biorefineries include the need for effective separation and purification processes for lactic acid from fermentation broths, which can represent a significant portion of the total production cost. psu.edu However, advancements in separation technologies, such as integrated membrane reactors, are being explored to enhance water removal and improve the performance of this compound production within a biorefinery context. psu.edu

Scale-Up Challenges and Solutions in Industrial Manufacturing

Scaling up the production of this compound from laboratory or pilot scale to industrial manufacturing presents several challenges. These challenges are often related to reaction kinetics, mass and heat transfer, separation efficiency, and catalyst performance at larger scales. tuhh.deorientjchem.org

One significant challenge in scaling up esterification reactions, including the production of this compound, is dealing with the equilibrium limitation caused by the formation of water. tuhh.de Efficient water removal is crucial to drive the reaction towards higher product yields. europa.eu Reactive distillation addresses this by combining reaction and separation, continuously removing water from the reaction zone. europa.eunih.gov However, optimizing reactive distillation for large-scale continuous operation requires careful consideration of column design, catalyst loading, and operating parameters. europa.eu

The use of heterogeneous catalysts, such as ion-exchange resins like Amberlyst 15, is common in this compound production due to their environmental friendliness, ease of separation, and handling compared to homogeneous catalysts like sulfuric acid. researchgate.net However, ensuring uniform catalyst distribution and preventing catalyst deactivation or leaching at a large scale can be challenging.

Scaling up processes involving highly concentrated lactic acid can lead to increased oligomerization, which can affect product purity and yield. chula.ac.th Process design and simulation tools are essential for understanding and mitigating these effects during scale-up. chula.ac.th

Solutions to scale-up challenges include the development and optimization of intensified processes like reactive distillation and integrated membrane reactors. europa.eunih.govpsu.edu These technologies aim to improve reaction efficiency and separation at a larger scale. nih.govpsu.edu Careful process design and simulation using tools like Aspen Plus are vital for predicting process behavior and optimizing operating conditions for commercial production. chula.ac.thntnu.noresearchgate.net Furthermore, establishing continuous production processes at pilot scale before full industrial integration is a necessary step to identify and address potential scale-up issues. ntua.gr

Research findings highlight the importance of understanding reaction kinetics under different conditions and evaluating the economic aspects of various reaction scenarios to determine the best engineering pathway for industrial scale-up. researchgate.net Simulations of industrial-scale plants (e.g., yielding 1000 kg EL/h) are performed to assess economic feasibility and optimize the process. researchgate.net

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems and Biocatalyst Development

Significant research is focused on developing novel catalytic systems and biocatalysts for the efficient and sustainable production of ethyl lactate (B86563). Traditional synthesis methods often involve acid-catalyzed esterification of lactic acid with ethanol (B145695), which can present challenges related to catalyst recovery and environmental impact atamanchemicals.com.

Novel approaches include the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. Studies have investigated activated carbon-supported tin and zinc oxide catalysts derived from hydrolysis lignin (B12514952) for the conversion of various feedstocks, including trioses, hexoses, and lignocellulosic biomass hydrolysates, to ethyl lactate. SnO2@AC catalysts demonstrated high activity and selectivity in dihydroxyacetone conversion, achieving a 99% yield, while ZnO@AC showed higher selectivity for glucose and hydrolysate conversion, with yields of 60% and 85%, respectively. These catalysts also maintained their activity in recycling experiments oulu.fi. Another study explored the use of eco-friendly Zr-based catalysts, specifically basic zirconium carbonate, for the conversion of dihydroxyacetone to this compound, achieving full conversion and an 85.3% yield under specific conditions chemicalbook.com.

Biocatalysis, utilizing microbial fermentation and enzymes, is another promising route for this compound production, offering a green and safe alternative nih.govacs.org. Research has focused on developing biological reaction processes using lactic acid bacteria and ester-producing microbes. Lactic acid bacteria produce lactic acid through fermentation, and esterases from ester-producing microbes catalyze the esterification of lactic acid and ethanol to form this compound nih.govacs.org. Studies have demonstrated enhanced this compound production in engineered Saccharomyces cerevisiae by introducing specific enzymes like propionyl coenzyme A transferase and alcohol acyltransferase chemicalbook.comacs.org. Comparative analysis of enzymes has shown that esterases can serve as potent esterifying biocatalysts nih.gov. High cell density fermentation and optimization of cultivation conditions have led to significant production of this compound using engineered E. coli strains expressing esterases nih.govosti.govlabpartnering.org. For instance, E. coli SSL76 produced 18.2 mg/L of this compound at pH 6 in fed-batch fermentation nih.gov.

Novel catalytic approaches are also being investigated for the conversion of this compound to other valuable chemicals. A study reported a novel catalytic approach for the efficient conversion of this compound to ethyl pyruvate (B1213749) using a solid catalyst where vanadia sites are impregnated on a pyridine-rich carbonaceous support. This catalyst showed over 90% selectivity at 80% conversion uva.nl.

Multiscale Modeling and Simulation for Process Design

Multiscale modeling and simulation play a crucial role in optimizing the design and operation of this compound production processes. These computational tools allow for the analysis of complex reaction and separation systems, leading to improved efficiency and reduced costs.

Studies have employed process simulators like Aspen Plus to design and simulate this compound production via reactive distillation aidic.itntnu.noresearchgate.net. Reactive distillation combines reaction and separation in a single unit, offering potential advantages in terms of process intensification and energy efficiency, particularly for equilibrium-limited reactions like esterification ntnu.noresearchgate.neteuropa.eu. Simulation studies have investigated the effects of various operating parameters, such as reflux ratio, feed molar ratio, and feed location, on this compound yield and process performance aidic.itresearchgate.net. For example, a simulated moving bed reactor (SMBR) approach for this compound synthesis has been evaluated through experiments and simulations, demonstrating its potential to achieve high lactic acid conversion and this compound purity researchgate.net.

Multiscale modeling combined with optimization strategies is being explored for sustainable process development in the chemical industry, including the production of bio-based chemicals like this compound acs.orgx-mol.net. This involves integrating models that describe phenomena at different scales, from molecular interactions to plant-wide operations, to optimize process synthesis, design, and operation acs.org.

Kinetic modeling is essential for accurately simulating reactive processes. Studies have developed kinetic models for the esterification of lactic acid with ethanol using different catalysts, such as ion-exchange resins, to predict reaction behavior and optimize reactor design researchgate.netresearchgate.nettci-thaijo.org. These models account for factors like reaction temperature, initial feed molar ratio, and catalyst loading tci-thaijo.org.

Synergistic Applications of this compound in Material Science and Environmental Remediation

This compound's properties, including its solvency, biodegradability, and low toxicity, make it a promising candidate for synergistic applications in material science and environmental remediation.

In material science, this compound is utilized as a solvent in various applications, such as in the coatings industry due to its high solvency power, high boiling point, low vapor pressure, and low surface tension researchgate.netpsu.edursc.org. It is also used as a solvent for various polymers atamankimya.comgodavaribiorefineries.com. Research is exploring its potential in biopolymer synthesis and as a component in sustainable packaging solutions like coatings and adhesives verifiedmarketresearch.comopenpr.com. This compound has also been investigated as a solvent in the chemical recycling of post-consumer poly(lactic acid) (PLA) waste through alcoholysis, demonstrating the potential to recover this compound as a value-added product tuhh.demdpi.com. Studies have shown that this compound can be produced from the catalyzed alcoholysis of PLA, with research exploring synergistic catalytic systems to enhance the reaction rate mdpi.com.

In environmental remediation, this compound has shown effectiveness in soil remediation processes. It can be used as a solvent to extract organic contaminants from contaminated soil through soil washing jxzd-chem.comchemicalbook.com. Its biodegradability is an advantage in such applications jxzd-chem.com. This compound can also serve as a source of electron donors in in situ chemical oxidation (ISCO) processes or as a substrate for microorganisms in bioremediation, where microorganisms utilize this compound as a carbon source to break down organic contaminants jxzd-chem.com. Studies have evaluated the solubility of polycyclic aromatic hydrocarbons (PAHs) in this compound/water mixtures, demonstrating its capacity to enhance PAH solubility and desorption from soil nih.gov.

This compound is also being explored as a green reaction medium in organic synthesis, providing an eco-friendly alternative to traditional solvents for various chemical transformations, including coupling reactions and heterocyclizations sioc-journal.cnresearchgate.net. Its miscibility with water allows for tuning the properties of the reaction medium researchgate.net.

Addressing Research Gaps in Toxicological Mechanisms and Ecological Impacts

While this compound is generally considered to have low toxicity and favorable environmental properties, ongoing research aims to address potential research gaps in its toxicological mechanisms and ecological impacts, particularly as its production and use scale up.

Although this compound is biodegradable and has a lower environmental impact compared to many conventional organic solvents, its production and use can still have environmental implications, such as potential for water pollution and greenhouse gas emissions ontosight.airesearchgate.net. Life-cycle assessments (LCAs) are crucial for a comprehensive understanding of the environmental footprint of this compound production and use, but detailed studies and frameworks addressing the economic feasibility, supply chain logistics, and scalability of green solvent production and utilization are still needed orientjchem.org.

Research is needed to further investigate the long-term effects of this compound on ecosystems and human health orientjchem.orgmdpi.com. While studies suggest low toxicity and lack of skin irritation or sensitization in humans at certain concentrations, further toxicological evaluations are highlighted as necessary for many innovative solvents, including this compound researchgate.netmdpi.comnih.gov. Standardized toxicity testing and environmental impact assessments are needed orientjchem.org.

Addressing these research gaps is important for ensuring the sustainable and safe widespread adoption of this compound as a green solvent and bio-based chemical.

Policy and Regulatory Frameworks Influencing Bio-based Chemical Production

Policy and regulatory frameworks play a significant role in influencing the production and adoption of bio-based chemicals like this compound. Increasing emphasis on sustainability and environmental regulations is driving the demand for bio-based alternatives to petroleum-based chemicals verifiedmarketresearch.comopenpr.comglobenewswire.com.

Government initiatives and policies promoting sustainability and green technologies are contributing to the growth of the this compound market globenewswire.com. Stringent environmental regulations in regions like North America and Europe are driving the demand for sustainable solvents openpr.comglobenewswire.com. These frameworks encourage industries to transition from conventional to green solvents by setting standards for environmental performance and promoting the use of renewable resources orientjchem.orgglobenewswire.com.

Policies related to the circular economy also influence the bio-based chemical sector. Bio-based solvents like this compound align with circular economy goals, and research is exploring the integration of green solvent technologies into broader circular economy frameworks, including closed-loop systems for solvent recovery and reuse orientjchem.org.

However, challenges remain in the large-scale deployment of bio-based chemicals, including competition for biomass resources and the need for supportive legislation directly targeting greenhouse gas reduction europa.eualignedproject.eu. Research is needed to identify policy gaps and propose mechanisms to further incentivize the adoption of green solvents orientjchem.org. The development of strategic research and innovation plans for safe and sustainable chemicals and materials, as well as initiatives promoting biotechnology and biomanufacturing, are part of the broader policy landscape influencing the future of bio-based chemicals alignedproject.eu.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound7344

Data Table Example (Illustrative - data points would come from specific studies)

CatalystFeedstockYield (%)Selectivity (%)Conditions
SnO2@ACDihydroxyacetone99N/A160 °C, 0.1 g catalyst, 0.2 g DHA, 20 mL EtOH
ZnO@ACGlucose60N/A160 °C, 0.1 g catalyst, 0.1 g glucose, 20 mL EtOH
ZnO@ACHydrolysate85N/A160 °C, 0.1 g catalyst, 0.1 g hydrolysate, 20 mL EtOH
Zr-basedDihydroxyacetone85.3N/A140 °C, 1.0 MPa N2, 4 hours
E. coli SSL76Glucose/EthanolN/AN/AFed-batch fermentation, pH 6

Q & A

Q. What key thermophysical properties of ethyl lactate are critical for experimental design in solvent applications?

this compound's pressure-volume-temperature (PVT) and pressure-viscosity-temperature (PηT) behaviors are foundational for process optimization. Experimental methods involve high-pressure density and viscosity measurements across temperature ranges (278.15–358.15 K) and pressures (0.1–70 MPa). Derived properties like isothermal compressibility, thermal expansivity, and internal pressure are calculated using equations of state (e.g., Sanchez-Lacombe) and fitting correlations like the TRIDEN equation .

Q. How is this compound’s hydrogen bonding characterized in pure solvent systems?

Infrared (IR) spectroscopy and Density Functional Theory (DFT) are used to analyze intramolecular hydrogen bonding between hydroxyl (O–H) and carbonyl (C=O) groups. For example, O–H stretching frequencies shift from 3550.8 cm⁻¹ (gas phase) to 3517 cm⁻¹ (liquid phase) due to solvent polarity effects. Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses quantify bond critical points (BCP) and charge transfer energies, confirming strong O–H⋯O interactions .

Q. What experimental approaches assess this compound’s compatibility with other green solvents (e.g., water or dimethyl adipate)?

Excess thermodynamic properties (e.g., excess molar volume, isentropic compressibility) are measured via density, ultrasonic velocity, and refractive index studies. Redlich-Kister polynomial fits identify non-ideal mixing behavior, while FTIR spectroscopy confirms intermolecular interactions (e.g., hydrogen bonding or dipole-dipole effects) in binary mixtures .

Advanced Research Questions

Q. How do computational models resolve contradictions in this compound’s thermodynamic data (e.g., vaporization enthalpy)?

Discrepancies in reported ΔHvap values (50–53 kJ/mol) arise from enantiomeric mixtures or measurement methods. Group contribution models (e.g., Pitzer-Carruth-Kobayashi) and molecular dynamics (MD) simulations validate cohesive energy density (CED) and internal pressure (Pi) to reconcile differences. For instance, MD-derived Pi values (0.27 kcal/mol) highlight underestimated H-bond contributions in experimental ΔHvap .

Q. What mechanisms govern the oxidative dehydrogenation (ODH) of this compound to ethyl pyruvate over vanadia catalysts?

V₂O₅/TiO₂ catalysts with monomeric vanadia species exhibit superior activity due to V–O–Ti bonding. In situ DRIFT spectroscopy identifies reaction intermediates (e.g., ethyl-propionate-2-oxide), while anaerobic/aerobic conditions differentiate pathways: anaerobic reactions yield ethyl acetate, whereas aerobic conditions promote pyruvate formation via chemisorbed oxygen .

Q. How does water modulate this compound’s hydrogen bonding network and solvent structure?

Molecular dynamics (MD) simulations reveal that water disrupts EL’s cyclic dimerization (O–H⋯C=O) by forming EL-water H-bonds. Radial distribution functions (RDFs) show preferential O–H⋯Owater interactions at 1.95 Å, reducing free volume (VF) and increasing viscosity. This restructuring enhances EL’s polarity, validated by dielectric constant analysis (ε = 15.7 at 298 K) .

Q. What strategies optimize this compound’s extraction efficiency for bioactive compounds (e.g., curcuminoids or lichen metabolites)?

Response Surface Methodology (RSM) and nontargeted metabolomics are employed to maximize yield. Solvent mixtures (e.g., this compound/water 50%) balance polarity for polyunsaturated fatty acid extraction, while GC-MS profiles correlate sesquiterpene content (e.g., spathulenol) with antioxidant activity .

Methodological Frameworks

Q. Which forcefields and simulation protocols predict this compound’s macroscopic properties accurately?

OPLS-AA forcefields validated against experimental PVT data predict density (±0.5%) and self-diffusion coefficients. Monte Carlo/Gibbs ensemble simulations model phase equilibria, while AIM/NBO analyses quantify H-bond strengths (e.g., dimer stabilization energy: −8.2 kcal/mol) .

Q. How are activation volumes (V#) and Arrhenius parameters derived from this compound’s viscosity data?

Isobaric viscosity curves are fitted to Tait-like equations, yielding activation volumes (V#) via the relation η = η₀exp(PV#/RT). Deviations at T < 298 K suggest Vogel-Fulcher-Tammann (VFT) behavior, while Arrhenius fits (T > 298 K) give activation energies (Ea = 15–25 kJ/mol), correlating with H-bond dissociation .

Data Analysis and Validation

Q. What statistical tools reconcile discrepancies in this compound’s literature thermophysical data?

Multivariate regression (e.g., Redlich-Kister for excess properties) and error propagation analysis identify measurement uncertainties. Cross-validation with computational models (DFT, MD) resolves outliers, such as ΔHvap inconsistencies, by isolating enantiomer-specific contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl lactate
Reactant of Route 2
Reactant of Route 2
Ethyl lactate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.